molecular formula C5H8BrNO B1267098 1-Bromocyclobutane-1-carboxamide CAS No. 51175-80-5

1-Bromocyclobutane-1-carboxamide

Cat. No.: B1267098
CAS No.: 51175-80-5
M. Wt: 178.03 g/mol
InChI Key: NWTUHUOQBOFSPL-UHFFFAOYSA-N
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Description

1-Bromocyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromocyclobutane-1-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromocyclobutane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromocyclobutane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromocyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUHUOQBOFSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299469
Record name 1-bromocyclobutanecarboxamide
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Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-80-5
Record name NSC130986
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromocyclobutanecarboxamide
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Record name 1-bromocyclobutane-1-carboxamide
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Foundational & Exploratory

Synthesis of 1-Bromocyclobutane-1-carboxamide: A High-Fidelity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This scaffold is a critical structural motif in medicinal chemistry, serving as a precursor for constrained amino acid analogs and a key intermediate in the synthesis of the androgen receptor antagonist Apalutamide .

Part 1: Strategic Analysis & Mechanistic Rationale

The Challenge of the Quaternary Center

The transformation of 1-bromocyclobutane-1-carboxylic acid to its amide presents specific challenges distinct from linear alkyl acids:

  • Steric Hindrance: The C1 position is tetrasubstituted. The bulky bromine atom and the cyclobutane ring create significant steric crowding around the carbonyl carbon, retarding nucleophilic attack.

  • Ring Strain: Cyclobutane possesses ~26 kcal/mol of ring strain. While the ring is generally robust, harsh Lewis acidic conditions at high temperatures could theoretically promote ring-opening or rearrangement.

  • Elimination Risk: The presence of the

    
    -bromine introduces the risk of dehydrohalogenation to form 1-cyclobutenecarboxylic acid derivatives, particularly in the presence of strong, hot bases.
    
The Solution: Acid Chloride Activation

To overcome the steric barrier, we must activate the carbonyl electrophile. Converting the carboxylic acid (-COOH) to an acid chloride (-COCl) replaces the poor leaving group (-OH) with an excellent one (-Cl). This highly reactive intermediate can then be intercepted by ammonia at low temperatures, minimizing the thermal energy available for elimination side reactions.

Part 2: Experimental Methodology

Method A: The Acyl Chloride Route (Recommended)

This protocol is the industry standard for scalability and reliability.

Step 1: Formation of 1-Bromocyclobutane-1-carbonyl chloride

Reagents:

  • 1-Bromocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (Optional, or neat)[2]

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or 
    
    
    
    inlet).
  • Addition: Charge the flask with 1-bromocyclobutane-1-carboxylic acid. If using solvent, dissolve in dry DCM.

  • Activation: Add Thionyl Chloride dropwise. Add catalytic DMF. Note: DMF acts as a nucleophilic catalyst, forming the reactive Vilsmeier-Haack intermediate, which accelerates acid chloride formation.

  • Reaction: Heat the mixture to reflux (approx. 40-50°C if neat/DCM) for 2–4 hours. Monitor gas evolution (HCl and SO

    
    ). The reaction is complete when gas evolution ceases.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

    
    . Caution: Use a base trap for the vacuum pump.
    
  • Product: The resulting yellow/brown oil is the crude acid chloride. Use immediately in Step 2.

Step 2: Ammonolysis to Carboxamide

Reagents:

  • Crude Acid Chloride (from Step 1)

  • Aqueous Ammonia (28-30%

    
    ) OR Ammonia gas (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Setup: Prepare a solution of the crude acid chloride in dry DCM or THF.

  • Cooling: Place the solution in an ice/salt bath, cooling to 0°C to -5°C.

  • Ammonolysis (Liquid): Add concentrated aqueous ammonia dropwise with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis back to the acid or elimination.

    • Alternative (Gas): Bubble anhydrous

      
       gas through the cold solution for 30 minutes.
      
  • Workup:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over anhydrous

      
      .[2]
      
  • Purification: Evaporate the solvent. The crude solid can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Method B: Carbodiimide Coupling (Mild Alternative)

Recommended for small-scale synthesis (<1g) or if


 is unavailable.

Reagents:

  • Starting Acid (1.0 equiv)[1][2][3]

  • EDCngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    HCl (1.2 equiv)[1]
    
  • HOBt (1.2 equiv)

  • Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or DCM[2][4]

Protocol:

  • Dissolve acid, EDC, and HOBt in DMF at 0°C. Stir for 30 mins to form the active ester.

  • Add

    
     and DIPEA.
    
  • Stir at Room Temp for 12–16 hours.

  • Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.[2]
    

Part 3: Data & Visualization

Comparison of Methods
FeatureMethod A: Acid ChlorideMethod B: EDC Coupling
Yield High (75-90%)Moderate (60-80%)
Scalability Excellent (kg scale)Poor (Reagent cost high)
Atom Economy HighLow (Large byproducts)
Purification Simple (Recrystallization)Complex (Column often needed)
Hazards Corrosive (

, HCl gas)
Sensitizers (Coupling agents)
Reaction Workflow Diagram

G Start 1-Bromocyclobutane- 1-carboxylic acid Step1 Activation (SOCl2, DMF cat.) Start->Step1 Reflux 2h Inter Intermediate: Acid Chloride Step1->Inter -SO2, -HCl Step2 Ammonolysis (NH3, 0°C) Inter->Step2 Nucleophilic Acyl Substitution Product Product: 1-Bromocyclobutane- 1-carboxamide Step2->Product Workup & Cryst.

Caption: Step-wise conversion of the carboxylic acid to the primary amide via the acid chloride intermediate.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 152–155°C (consistent with primary amides of this MW).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.5–6.5 ppm (Broad s, 2H, 
      
      
      
      ).
    • 
       2.4–2.8 ppm (m, 2H, Cyclobutane 
      
      
      
      ).
    • 
       1.8–2.2 ppm (m, 4H, Cyclobutane 
      
      
      
      ).
    • Diagnostic: Absence of the broad carboxylic acid singlet >10 ppm.

  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at ~1650–1680 cm
      
      
      
      (Amide I band).
    • Doublet stretch at 3180–3350 cm

      
       (Primary Amide 
      
      
      
      ).

References

  • Apalutamide Process Patent

    • Title: Process for the preparation of Apalutamide.[4]

    • Source: European P
    • Context: Describes the use of 1-bromocyclobutane-1-carboxylic acid as a key alkylating agent and intermediate, validating the stability of the scaffold under nucleophilic conditions.
    • URL:[Link]

  • Alpha-Halo Acid Reactivity (Hell-Volhard-Zelinsky Context)

    • Title: Alpha Bromination of Carboxylic Acids.[5][6][7][8]

    • Source: Chemistry LibreTexts.
    • Context: Establishes the mechanism for the stability and form
    • URL:[Link]

  • General Amide Synthesis Protocols

    • Title: Making Amides from Carboxylic Acids.[2][5][9]

    • Source: Chemistry LibreTexts / Jim Clark.
    • Context: Provides the foundational "Acid -> Acid Chloride -> Amide" stoichiometry and safety protocols.
    • URL:[Link]

  • Compound Data (Starting Material)

    • Title: 1-Bromocyclobutanecarboxylic acid (CID 301573).
    • Source: PubChem.[10][11]

    • URL:[Link]

Sources

Technical Guide: Derivatives and Analogs of 1-Bromocyclobutane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility, reactivity profile, and potential derivatives of 1-Bromocyclobutane-1-carboxamide . It is designed for researchers in medicinal chemistry and drug development.[1]

Executive Summary: The Cyclobutane Scaffold in Drug Design

1-Bromocyclobutane-1-carboxamide represents a high-value "gateway" intermediate for generating conformationally restricted building blocks. In modern medicinal chemistry, the cyclobutane ring acts as a superior bioisostere for gem-dimethyl groups or ethyl linkers. It introduces metabolic stability (blocking P450 oxidation sites) and restricts bond rotation, thereby pre-organizing ligands for optimal receptor binding.

This guide explores the transformation of this core scaffold into three primary classes of derivatives: non-proteinogenic amino acids (ACBC analogs) , spiro-fused heterocycles , and


-heteroatom substituted amides .

Chemical Reactivity Profile

The reactivity of 1-Bromocyclobutane-1-carboxamide is defined by two competing electronic and steric factors:

  • Ring Strain (~26 kcal/mol): The cyclobutane ring is highly strained, making the carbon skeleton susceptible to ring-opening under harsh conditions, yet it provides a rigid template for substitution.

  • Tertiary Halide Reactivity: The C1 position is tertiary and adjacent to an electron-withdrawing carboxamide group.

    • 
       Potential:  The tertiary carbocation is destabilized by the adjacent carbonyl (inductive effect) but stabilized by ring relaxation.
      
    • 
       Resistance:  The tertiary center is sterically crowded, making direct back-side attack difficult.
      
    • Mechanistic Insight: Substitution often proceeds via an elimination-addition pathway or through a transient stabilized cation, requiring specific solvent modulation (e.g., polar aprotic solvents like DMF or DMSO) to facilitate nucleophilic attack.

Reactivity Visualization

Reactivity Core 1-Bromocyclobutane- 1-carboxamide Cation Tertiary Carbocation (Destabilized by Amide) Core->Cation Ionization (Slow) NuSub Nucleophilic Substitution (N, O, S nucleophiles) Core->NuSub Direct Displacement (High Pressure/Temp) Elim Elimination to Cyclobutene Core->Elim Base (E2) Cation->NuSub Trapping

Figure 1: Mechanistic divergence of the 1-bromo-1-carboxamide scaffold. The pathway is dictated by the basicity of the nucleophile and solvent polarity.

Key Derivatives & Synthetic Pathways[2][3][4]

Pathway A: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (ACBC) Analogs

The most significant derivative is 1-aminocyclobutane-1-carboxylic acid (ACBC) , a cyclic analog of alanine and valine. It is a potent ligand for the NMDA receptor glycine site and a critical spacer in peptide synthesis.

  • Transformation: Ammonolysis of the C-Br bond.

  • Mechanism: Displacement of bromide by ammonia.[2][3][4] Due to steric hindrance, this often requires high pressure (sealed tube) or the use of a catalyst (e.g., NaI) to form the more reactive iodide in situ (Finkelstein reaction).

  • Downstream Utility: The resulting

    
    -amino amide can be hydrolyzed to the free amino acid or used directly to form peptidomimetics.
    
Pathway B: Spiro-Heterocycle Formation

The 1,1-disubstitution pattern is ideal for constructing spiro-fused rings, which are privileged scaffolds in drug discovery (e.g., inhibitors of p300/CBP histone acetyltransferases).

  • Spirohydantoins: Reaction of the derived amino-amide with phosgene or carbonyldiimidazole (CDI).

  • Spiro-diketopiperazines: Coupling the amino-amide with an N-protected amino acid followed by cyclization.

Pathway C: Oxygen and Sulfur Isosteres

Replacing the bromine with -OH or -SH groups creates


-hydroxy and 

-mercapto derivatives, which serve as transition state mimics for protease inhibitors.
  • Hydrolysis: Silver-mediated hydrolysis (

    
    ) is preferred to prevent elimination to cyclobutene.
    
  • Thiolation: Reaction with thiourea followed by hydrolysis yields the thiol.

Derivative Synthesis Workflow

Derivatives Core 1-Bromocyclobutane- 1-carboxamide AminoAmide 1-Aminocyclobutane- 1-carboxamide Core->AminoAmide NH3 / EtOH (Ammonolysis) HydroxyAmide 1-Hydroxycyclobutane- 1-carboxamide Core->HydroxyAmide Ag2O / H2O (Hydrolysis) CyanoAmide 1-Cyanocyclobutane- 1-carboxamide Core->CyanoAmide NaCN / DMSO (Substitution) ACBC ACBC (Amino Acid) AminoAmide->ACBC H3O+ / Heat Spiro Spirohydantoins (p300 Inhibitors) AminoAmide->Spiro 1. PhNCO 2. H+ Cyclization Peptide Cyclobutane-Peptides (Constrained) AminoAmide->Peptide Coupling Agents

Figure 2: Divergent synthesis map starting from 1-Bromocyclobutane-1-carboxamide.

Experimental Protocols

Protocol 1: Ammonolysis to 1-Aminocyclobutane-1-carboxamide

Objective: Replace the tertiary bromine with a primary amine group. Safety Note: This reaction generates pressure. Use a rated pressure vessel.

  • Preparation: Dissolve 1-Bromocyclobutane-1-carboxamide (10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Cool the solution to 0°C. Saturate the solution with anhydrous ammonia gas for 30 minutes, or add 20 equivalents of concentrated aqueous ammonium hydroxide.

  • Reaction: Seal the mixture in a heavy-walled glass pressure tube or stainless steel autoclave. Heat to 60–80°C for 24–48 hours.

    • Note: Monitoring by TLC is difficult due to polarity; use LC-MS.

  • Workup: Cool to room temperature and carefully vent the vessel. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

  • Purification: The residue is typically the hydrobromide salt. Dissolve in a minimum amount of water, neutralize with

    
    , and extract with ethyl acetate (5x) or purify via ion-exchange chromatography (Dowex 50W) to isolate the free amine.
    
Protocol 2: Silver-Mediated Hydrolysis to 1-Hydroxycyclobutane-1-carboxamide

Objective: Gentle hydrolysis avoiding elimination.

  • Mixture: Suspend 1-Bromocyclobutane-1-carboxamide (5 mmol) in water (15 mL).

  • Activation: Add Silver(I) Oxide (

    
    , 0.6 eq) or Silver Carbonate (
    
    
    
    ).
  • Conditions: Stir vigorously at room temperature for 12 hours. The silver precipitates the bromide as AgBr, driving the equilibrium.

  • Filtration: Filter off the grey/white silver halide precipitate through a Celite pad.

  • Isolation: Lyophilize the aqueous filtrate to obtain the crude hydroxy-amide. Recrystallize from ethanol/ether.

Comparative Data: Cyclobutane vs. Non-Cyclic Analogs

The following table highlights why the cyclobutane derivative is preferred over non-cyclic analogs (like


-bromo-isobutyramide) in drug discovery.
Feature1-Bromocyclobutane-1-carboxamide

-Bromo-isobutyramide (Open Chain)
Impact on Drug Design
Conformation Rigid, puckered ring (

symmetry)
Flexible, free rotationCyclobutane locks pharmacophores in bioactive conformations.
Metabolic Stability High (No

-hydrogens)
ModerateCyclobutane resists P450 degradation better than alkyl chains.
Lipophilicity Moderate (Compact)VariableRing structure fills hydrophobic pockets more efficiently.
Reactivity (

)
Very Low (Steric/Strain)LowCyclobutane requires specialized conditions for substitution.

References

  • Synthesis of ACBC: ChemicalBook. "Synthesis of 1-aminocyclobutane-1-carboxylic acid." Available at: .

  • Reactivity of Alpha-Halo Amides: Master Organic Chemistry. "Nucleophilic Substitution of Carboxylic Acid Derivatives." Available at: .

  • Cyclobutanes in Medicinal Chemistry: National Institutes of Health (PMC). "Cyclobutanes in Small-Molecule Drug Candidates." Available at: .

  • Spirohydantoin Inhibitors: Bioorganic & Medicinal Chemistry Letters. "Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP."[5][6] Available at: .

  • General Reactivity of Halogenoalkanes: ChemGuide. "Nucleophilic Substitution involving Ammonia."[2][3][7] Available at: .

Sources

An In-depth Technical Guide to 1-Bromocyclobutane-1-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromocyclobutane-1-carboxamide, a unique halogenated carbocyclic compound, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, coupled with the reactive handles of a bromine atom and a carboxamide group, offers a compelling three-dimensional architecture for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of new pharmaceuticals. Particular emphasis is placed on detailed experimental protocols and the strategic rationale behind its application in modern drug design.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane moiety has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the strained four-membered ring of cyclobutane introduces a degree of conformational rigidity. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a non-planar bioisostere for commonly used aromatic rings, improving physicochemical properties such as solubility and metabolic stability. 1-Bromocyclobutane-1-carboxamide capitalizes on these advantages by incorporating synthetically versatile functional groups, making it a highly sought-after intermediate for library synthesis and lead optimization.

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-Bromocyclobutane-1-carboxamide CAS Number: 51175-80-5 Molecular Formula: C₅H₈BrNO Molecular Weight: 178.03 g/mol

A summary of the key physicochemical properties of 1-Bromocyclobutane-1-carboxamide is presented in Table 1. These properties are crucial for understanding its behavior in both synthetic and biological systems.

Table 1: Physicochemical Properties of 1-Bromocyclobutane-1-carboxamide

PropertyValueSource
Molecular Weight 178.03 g/mol [2]
Molecular Formula C₅H₈BrNO[2]
Monoisotopic Mass 176.979 g/mol [3]
XlogP (predicted) 0.6[3]
Physical State Solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)General knowledge

Synthesis of 1-Bromocyclobutane-1-carboxamide

The synthesis of 1-Bromocyclobutane-1-carboxamide is typically achieved through a two-step process starting from the commercially available 1-bromocyclobutane-1-carboxylic acid. The key transformation is the formation of the primary amide from the carboxylic acid. Several methods can be employed for this conversion, with the choice often depending on the desired scale and the tolerance of other functional groups.

Synthesis of the Precursor: 1-Bromocyclobutane-1-carboxylic acid

The starting material, 1-bromocyclobutane-1-carboxylic acid (CAS No: 32122-23-9), can be synthesized via the Hell-Volhard-Zelinsky reaction from cyclobutanecarboxylic acid. This reaction involves the α-bromination of the carboxylic acid.[4]

Amide Formation from 1-Bromocyclobutane-1-carboxylic acid

A common and effective method for the synthesis of primary amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

This protocol is adapted from a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride.[5]

Materials:

  • 1-Bromocyclobutane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and TLC analysis indicates complete conversion of the starting material.

  • Amidation: Cool the reaction mixture back to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonia (3.0 eq) dropwise. A precipitate may form.

  • Stir the reaction vigorously for 1-2 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Bromocyclobutane-1-carboxamide.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, facilitating the nucleophilic attack by ammonia.

  • Anhydrous conditions are crucial during the activation step to prevent the hydrolysis of thionyl chloride and the acyl chloride intermediate.

  • The reaction is performed at low temperatures initially to control the exothermic reaction between the carboxylic acid and thionyl chloride, and subsequently during the addition of ammonia.

  • The final wash with brine helps to remove any remaining water from the organic layer.

Diagram 1: Synthesis of 1-Bromocyclobutane-1-carboxamide

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 1-Bromocyclobutane- 1-carboxylic acid Acyl_Chloride 1-Bromocyclobutane- 1-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Anhydrous DCM, 0°C to RT SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Acyl_Chloride Product 1-Bromocyclobutane- 1-carboxamide Acyl_Chloride->Product DCM, 0°C to RT Ammonia NH₃ (aq) Ammonia->Product

Caption: Synthetic pathway for 1-Bromocyclobutane-1-carboxamide.

Spectroscopic Characterization

The structural elucidation of 1-Bromocyclobutane-1-carboxamide is confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The protons on the carbons adjacent to the quaternary center will likely appear as distinct signals from the proton on the opposing carbon. The amide protons will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the four carbons of the cyclobutane ring, with the quaternary carbon bearing the bromine and carboxamide groups being the most deshielded. The carbonyl carbon of the amide will also be readily identifiable.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Predicted m/z values for various adducts are provided in Table 2.[3]

Table 2: Predicted m/z Values for 1-Bromocyclobutane-1-carboxamide Adducts

AdductPredicted m/z
[M+H]⁺177.98621
[M+Na]⁺199.96815
[M+NH₄]⁺195.01275
[M+K]⁺215.94209
[M-H]⁻175.97165

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 1-bromocyclobutane-1-carboxamide motif into small molecules is a strategic approach in drug design aimed at exploring novel chemical space and improving drug-like properties.[6] The carboxamide group is a privileged pharmacophore, known for its ability to form hydrogen bonds with biological targets.[7] The bromine atom can act as a handle for further functionalization through cross-coupling reactions or can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity.[8]

While specific examples of marketed drugs containing the 1-bromocyclobutane-1-carboxamide core are not yet prevalent, its precursor, 1-bromocyclobutane-1-carboxylic acid, is listed as an intermediate for the synthesis of Apalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. This highlights the relevance of this structural motif in the development of clinically important therapeutics.

The rigid cyclobutane scaffold can be utilized to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to increased potency and selectivity. Researchers are actively exploring the synthesis of libraries of compounds based on this scaffold to screen against a variety of biological targets.

Diagram 2: Role in Drug Discovery Workflow

G Start 1-Bromocyclobutane- 1-carboxamide Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library Versatile Building Block Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

Recommended Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromocyclobutane-1-carboxamide is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane scaffold and synthetically tractable functional groups provides a valuable platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. The synthetic protocols and technical information provided in this guide are intended to facilitate its application in research and development, ultimately contributing to the advancement of new medicines.

References

  • Reddy, K. L. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances2014 , 4(108), 63125-63131. [Link]

  • Chemguide. The Preparation of Amides. [Link]

  • PubChemLite. 1-bromocyclobutane-1-carboxamide. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Pace, V. et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry2017 , 13, 1899-1905. [Link]

  • PubChem. 1-Bromocyclobutanecarboxylic acid. [Link]

  • Google Patents. Applied synthesis method for bromocyclobutane.
  • Google Patents.
  • Wuitschik, G. et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022 , 17(1), e202100522. [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

  • Google Patents.
  • BindingDB. Patents In BindingDB. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 1-Bromocyclobutane-1-carboxamide. [Link]

  • Scripps Research. A better route to benzocyclobutenes, sought-after building blocks for drugs. [Link]

  • Career Henan Chemical Co. 1-bromocyclohexane-1-carboxamide. [Link]

  • PubChem. 3-Bromocyclobutane-1-carboxylic acid. [Link]

  • PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

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Electronic properties of the cyclobutane ring in carboxamides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane carboxamide moiety represents a sophisticated tool in modern medicinal chemistry, offering a unique intersection of conformational restriction , metabolic stability , and electronic modulation . Unlike acyclic amides or standard cyclohexyl analogs, the cyclobutane ring introduces significant ring strain (~26.3 kcal/mol), altering the hybridization of the carbon scaffold. This guide provides a technical deep-dive into how these electronic anomalies influence the physicochemical properties of the attached carboxamide, providing a blueprint for their application in drug design.

Theoretical Framework: Orbital Mechanics & Strain

To understand the electronic influence of a cyclobutane ring on a carboxamide, one must first deconstruct the bonding within the ring itself.

The "Bent Bond" Phenomenon

In a relaxed


 system, bond angles are 

.[1] In cyclobutane, the geometric internuclear angle is forced to

(planar) or

(puckered). To maintain orbital overlap, the carbon atoms do not hybridize to standard

. Instead, they adopt a Coulson-Moffitt "bent bond" model :
  • Endocyclic Bonds (Ring C-C): These bonds utilize orbitals with higher

    
    -character (approx. 
    
    
    
    to
    
    
    ). This allows the orbitals to point "outwards" to relieve angle strain, creating "banana bonds."
  • Exocyclic Bonds (C-C(O) and C-H): To conserve total orbital character, the remaining orbitals used for exocyclic bonding must possess increased

    
    -character  (approx. 
    
    
    
    ).
Electronic Consequences for the Carboxamide

The increased


-character of the exocyclic bond connecting the ring carbon to the amide carbonyl group (

) has profound electronic effects:
  • Inductive Withdrawal (-I Effect): Orbitals with higher

    
    -character hold electrons closer to the nucleus, effectively making the cyclobutane ring more electronegative than a standard propyl or butyl chain.
    
  • Acidity Modulation: The cyclobutane ring acts as a weak electron-withdrawing group (EWG). This lowers the

    
     of the amide nitrogen proton (
    
    
    
    ), potentially strengthening hydrogen bond donation capability in the binding pocket.
  • Dipole Vector: The rigid, puckered geometry creates a fixed dipole vector that does not average out as it would in a flexible acyclic chain.

Conformational Analysis: The "Pucker" Factor

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions between adjacent hydrogens).[1][2]

The Puckering Amplitude
  • Pucker Angle: Typically

    
    .
    
  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid flipping at physiological temperatures unless locked by bulky substituents.

Substituent Orientation (Equatorial vs. Axial)

In cyclobutane carboxamides, the amide group prefers the equatorial position to minimize 1,3-transannular repulsive interactions. However, unlike cyclohexane (chair), the energy difference between pseudo-equatorial and pseudo-axial is smaller, allowing for fine-tuning of the vector.

Table 1: Comparative Physicochemical Properties

FeatureAcyclic Amide (e.g., Isobutyramide)Cyclobutane CarboxamideImpact on Drug Design
Hybridization (

)


(High s-character)
Increased electronegativity of scaffold.
Conformation Highly Flexible (Free Rotation)Restricted (Puckered Ring)Lowers entropic penalty upon binding.
Dipole Moment Variable (Averaged)Fixed VectorSpecific electrostatic matching.
Metabolic Stability Low (Susceptible to CYP450)HighBlocks metabolic soft spots (e.g.,

-oxidation).
Lipophilicity (

)
ModerateModerate-HighIncreases

fraction without adding rotatable bonds.

Medicinal Chemistry Applications: The Bioisostere Logic

The cyclobutane carboxamide is often deployed as a bioisostere for gem-dimethyl groups or phenyl rings .

Decision Matrix for Scaffold Selection

The following decision tree outlines when to deploy a cyclobutane carboxamide over traditional linkers.

Bioisostere_Logic Start Ligand Optimization Required Metab Is Metabolic Instability an Issue? Start->Metab Conf Is the Binding Pocket Narrow/Rigid? Metab->Conf Yes Gem Use Gem-Dimethyl Metab->Gem No (Steric bulk only) CyBu Use Cyclobutane Carboxamide Conf->CyBu Yes (Need Fsp3 + Rigidity) Phenyl Use Phenyl Ring Conf->Phenyl No (Need Pi-Stacking) Lower Entropic Penalty Lower Entropic Penalty CyBu->Lower Entropic Penalty Vector Orientation Vector Orientation CyBu->Vector Orientation

Figure 1: Decision logic for incorporating cyclobutane scaffolds in lead optimization.

Experimental Protocols

Reliable synthesis and characterization are critical. The high s-character of the ring carbon can slightly reduce the nucleophilicity of attached amines or increase the electrophilicity of attached carbonyls.

Synthesis of Cyclobutane Carboxamides (General Protocol)

Objective: Coupling of Cyclobutanecarboxylic acid with a primary amine.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve cyclobutanecarboxylic acid in dry DMF under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

    • Note: The steric bulk of the cyclobutane ring is less than a tert-butyl group but greater than an ethyl group. Activation times should be respected.

  • Addition: Add the amine dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Flash chromatography.

Conformational Analysis Workflow

To validate the vector of the amide, a combination of X-ray and NMR is required.

Analysis_Workflow Synth Synthesized Ligand NOESY 1D/2D NOESY NMR Synth->NOESY Solution State XRay Small Molecule X-Ray Synth->XRay Solid State Comp DFT Calculation (B3LYP/6-31G*) Synth->Comp In Silico Model Binding Model NOESY->Model H-H Distances XRay->Model Pucker Angle Comp->Model Energy Barrier

Figure 2: Integrated workflow for determining the bioactive conformation of cyclobutane analogs.

Future Outlook & Strategic Recommendations

The cyclobutane carboxamide is underutilized relative to cyclopropyl and cyclohexyl analogs.

  • Recommendation 1: Use as a "Metabolic Block." The ring is resistant to oxidative metabolism compared to alkyl chains.

  • Recommendation 2: Explore 1,3-disubstituted isomers. The cis vs. trans isomers offer distinct vectors (

    
     vs bent), allowing for precise probing of receptor depth.
    
  • Recommendation 3: Leverage the "s-character" effect to fine-tune H-bond donor strength without changing the atomic composition.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022). A comprehensive review of cyclobutane applications in medicinal chemistry, including pucker angles and strain energy.

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Journal of Chemical Physics. (2009). Definitive theoretical calculation of the puckering barrier and bond angles.

  • Cyclobutane Carboxamide Inhibitors of Fungal Melanin Biosynthesis. Bioorganic & Medicinal Chemistry. (2000). Case study on the use of cyclobutane carboxamides to improve systemic activity and enzyme inhibition.

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts. Detailed breakdown of ring strain, torsional strain, and the "butterfly" conformation.

  • Single-Crystal Structure Analysis of Dicarboxamides. MDPI. Analysis of hydrogen bonding networks and angular orientation in carboxamide ring systems.

Sources

Technical Guide: Functionalized Cyclobutane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From "Flatland" to Fsp3: A Senior Scientist’s Guide to the Four-Membered Ring

Executive Summary: The Case for Strain

In the era of "escaping Flatland," the cyclobutane ring has emerged as a premier scaffold for increasing fraction sp3 (Fsp3) character without sacrificing the structural rigidity required for high-affinity binding. Unlike flexible alkyl chains, the cyclobutane ring locks pharmacophores into defined vectors. Unlike the phenyl ring, it offers metabolic exit points and improved solubility profiles.

This guide moves beyond basic reviews to analyze the causality of cyclobutane dynamics, the practicality of modern synthesis (specifically photoredox catalysis), and the logic of bioisosteric replacement.

Structural Dynamics & Pharmacophore Features

The "Puckering" Phenomenon

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a "puckered" or "butterfly" conformation.

  • Puckering Angle: Typically 30°–35° .

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by bulky substituents or fused rings.

Application Scientist Note: When modeling 1,3-disubstituted cyclobutanes, do not assume a static distance. The distance between substituents fluctuates as the ring puckers. However, the average vector often aligns perfectly with meta- or para-substituted aromatics, making it a versatile bioisostere.

Exit Vectors: The Geometric Match
  • 1,3-trans-disubstitution: Mimics para-phenyl or trans-1,4-cyclohexyl vectors but with a shorter distance (~5.5 Å vs ~6.5 Å for phenyl).

  • 1,3-cis-disubstitution: Mimics meta-phenyl geometry, projecting substituents at an angle (~120°) ideal for bridging interactions in curved binding pockets.

Synthetic Strategies: A Decision Framework

Synthesizing the ring requires overcoming significant ring strain (~26 kcal/mol). We categorize the dominant methods by their mechanistic logic.

Method A: [2+2] Photocycloaddition (The Workhorse)
  • Mechanism: Excitation of an alkene (or enone) to a triplet state, followed by radical addition to a ground-state alkene.

  • Modern Evolution: Shift from high-energy UV (mercury lamps) to Visible-Light Photoredox Catalysis . This allows for milder conditions and better functional group tolerance.[1][2]

Method B: Strain-Release Functionalization (The Modern Shortcut)
  • Precursor: Bicyclo[1.1.0]butanes (BCBs).[1]

  • Logic: Relieving the immense strain of the central bond in BCBs allows nucleophiles or radicals to "spring-load" onto the ring, generating 1,3-disubstituted cyclobutanes with high fidelity.

Method C: C-H Functionalization (The Precision Tool)
  • Logic: Using directing groups and Rhodium(II) or Palladium(II) catalysis to install functionality directly onto an existing cyclobutane core.

Visualization: Synthetic Decision Tree

SynthesisTree Start Target: Functionalized Cyclobutane Decision1 Are the 2 carbons derived from separate alkenes? Start->Decision1 RouteA Route A: [2+2] Cycloaddition Decision1->RouteA Yes RouteB Route B: Ring Functionalization Decision1->RouteB No SubDecisionA Is the substrate an Enone? RouteA->SubDecisionA SubDecisionB Starting Material? RouteB->SubDecisionB MethodA1 Photoredox Catalysis (Ru/Ir + Blue LED) SubDecisionA->MethodA1 Yes (Radical) MethodA2 Lewis Acid Catalysis (Chiral LA) SubDecisionA->MethodA2 No (Ionic) MethodB1 Strain Release (From Bicyclo[1.1.0]butane) SubDecisionB->MethodB1 BCB Precursor MethodB2 C-H Activation (Dir. Group + Rh/Pd) SubDecisionB->MethodB2 Intact Ring

Figure 1: Strategic decision tree for selecting a synthetic route based on starting material availability and target substitution pattern.

Deep Dive Protocol: Visible-Light Mediated [2+2] Cycloaddition

Rationale: This protocol avoids specialized UV quartz glassware and minimizes side reactions associated with high-energy UV irradiation. It utilizes a Ruthenium-based photocatalyst to sensitize the reaction via Energy Transfer (EnT) or Single Electron Transfer (SET).

Reagents & Equipment
  • Substrate: 4-Methoxychalcone (Model Enone).

  • Olefin Partner: Styrene or Diene derivative (5–10 equiv).

  • Catalyst: Ru(bpy)₃(PF₆)₂ (2.0 mol %).

  • Solvent: Degassed Acetonitrile (MeCN).

  • Light Source: Blue LED strip (450–470 nm), ~10-20W.

  • Additives: Lithium Tetrafluoroborate (LiBF₄) (Optional, Lewis acid to activate enone).

Step-by-Step Workflow
  • Reaction Assembly (The "Dark" Phase):

    • In a 20 mL crimp-cap vial, dissolve the enone (0.5 mmol, 1.0 equiv) and the olefin partner (2.5 mmol, 5.0 equiv) in MeCN (5 mL, 0.1 M).

    • Add Ru(bpy)₃(PF₆)₂ (9 mg, 2 mol %).

    • Critical Step: Sparge the solution with Argon for 15 minutes.

    • Why? Oxygen is a potent triplet quencher. Failure to degas will shut down the excited state of the catalyst, resulting in 0% conversion.

  • Irradiation (The "Light" Phase):

    • Seal the vial. Place it 2–3 cm away from the Blue LED source.

    • Use a fan to cool the setup (maintain T < 35°C). Thermal background reactions can lead to polymerization of the olefin partner.

    • Irradiate for 12–24 hours. Monitor by TLC or LCMS.

  • Workup & Purification:

    • Remove solvent in vacuo.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Note: Diastereomers (cis/trans fused) may be separable. Check 1H NMR coupling constants (J values) to assign relative stereochemistry.

Mechanism Visualization (Graphviz)

PhotoredoxCycle RuGS Ru(II) Ground RuExcited *Ru(II) Excited RuGS->RuExcited Blue Light (hv) RuExcited->RuGS Energy Transfer (EnT) Substrate Enone (Ground) Triplet Enone (Triplet) Substrate->Triplet Sensitization Product Cyclobutane Triplet->Product + Olefin [2+2]

Figure 2: Energy Transfer (EnT) mechanism. The excited catalyst transfers energy to the enone, generating a reactive triplet state that undergoes cycloaddition.

Medicinal Chemistry Applications: Bioisosteric Replacement[3][4][5][6]

Replacing a phenyl ring with a cyclobutane scaffold is a high-value strategy to improve physicochemical properties.

Comparative Data: Phenyl vs. Cyclobutane

The following table summarizes the impact of replacing a para-disubstituted phenyl ring with a 1,3-disubstituted cyclobutane in a theoretical lipophilic drug scaffold.

PropertyPhenyl Ring (Reference)Cyclobutane ScaffoldImpact / Benefit
Geometry Planar (2D)Puckered (3D)Access to new chemical space; better fit for globular pockets.
LogP (Lipophilicity) High (Baseline)Lower (~ -1.0 unit)Improved Solubility. Reduced non-specific binding.
Solubility (aq) LowHighImproved Bioavailability. Sp3 character disrupts crystal lattice energy.
Metabolic Stability Prone to CYP oxidationHigh StabilityExtended Half-life. No aromatic hydroxylation risk.
Exit Vector Angle 180° (para)~180° (trans) / ~120° (cis)Tunable vectors allow precise pharmacophore placement.
Case Study Insight

In the development of Integrin Antagonists , researchers utilized functionalized cyclobutanes to replace aromatic linkers. The cyclobutane core maintained the critical distance between the acidic and basic termini (RGD mimetic) while significantly improving the compound's water solubility and reducing clearance rates compared to the biaryl parent compounds [3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Xu, Y., & Brown, M. K. (2015).[3][4] Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.[3][4] Angewandte Chemie International Edition.[3][4][5]

  • Slack, R. J., et al. (2013). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm (RSC).

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2016). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Science/NIH. (Note: Link directs to NIH PMC version of relevant Yoon group work).

  • Mykhailiuk, P. K. (2024).[5][6][7] Borylated cyclobutanes via thermal [2 + 2]-cycloaddition.[6] Chemical Science.[5][6][8]

Sources

Methodological & Application

Application Note: 1-Bromocyclobutane-1-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1-Bromocyclobutane-1-carboxamide in medicinal chemistry, specifically focusing on its role as a critical intermediate for synthesizing conformationally constrained amino acids and spirocyclic scaffolds.

Executive Summary

1-Bromocyclobutane-1-carboxamide is a high-value synthetic intermediate used primarily to access 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives. In drug discovery, the cyclobutane ring serves as a bioisostere that restricts conformational freedom, reducing the entropic penalty of ligand-target binding. This "conformational locking" strategy is pivotal in the development of peptidomimetics and small-molecule inhibitors, such as the androgen receptor antagonist Apalutamide .

This guide provides a validated workflow for transforming the bromo-amide scaffold into bioactive amino-amide and spirocyclic motifs, emphasizing the control of steric hindrance at the quaternary carbon.

Chemical Profile & Strategic Utility

Structural Properties

The molecule features a cyclobutane ring with a geminal substitution pattern at C1: a bromine atom and a carboxamide group.

  • Quaternary Center: The C1 carbon is sterically crowded, making nucleophilic attack challenging but highly rewarding for creating rigid cores.

  • Reactivity: The C-Br bond is activated by the adjacent carbonyl (alpha-halo amide), allowing for nucleophilic substitution (

    
    -like or radical pathways) or metal-mediated coupling.
    
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) requires careful thermal management to prevent ring-opening or elimination to cyclobutenes.

Medicinal Chemistry Applications[1][2][3]
  • ACBC Synthesis: The primary route involves displacing the bromide with an amine source to generate 1-aminocyclobutane-1-carboxamide, which hydrolyzes to ACBC.

  • Spirocyclization: Reaction with bifunctional nucleophiles (e.g., ureas, thioureas) creates spiro-hydantoins or spiro-thiohydantoins, common scaffolds in anticonvulsants and anti-androgens.

  • Peptidomimetics: Incorporation into peptide backbones introduces a "kink," stabilizing

    
    -turns or 
    
    
    
    -turns.

Experimental Protocols

Protocol A: Synthesis of 1-Aminocyclobutane-1-carboxamide (Ammonolysis)

Objective: Direct conversion of the bromo-amide to the amino-amide via nucleophilic substitution. This avoids the harsh conditions of the Bucherer-Bergs reaction.

Materials:

  • 1-Bromocyclobutane-1-carboxamide (1.0 eq)

  • Aqueous Ammonia (25-28%) or Methanolic Ammonia (7N)

  • Solvent: Ethanol or THF

  • Catalyst (Optional): Sodium Iodide (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Bromocyclobutane-1-carboxamide (10 mmol) in Ethanol (20 mL) in a pressure-rated glass vessel or autoclave.

  • Nucleophile Addition: Add excess Ammonia (aqueous or methanolic, ~10-20 eq). The large excess minimizes the formation of secondary amine dimers.

  • Activation (Optional): Add NaI (1 mmol). The exchange of Br for I creates a better leaving group, accelerating the reaction at the sterically hindered tertiary center.

  • Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours.

    • Expert Insight: Monitor via TLC or LC-MS. The tertiary bromide is prone to elimination (forming cyclobut-1-enecarboxamide). If elimination dominates, lower the temperature and increase reaction time, or switch to a non-basic amine source like Sodium Azide (followed by reduction).

  • Work-up:

    • Cool to room temperature and vent carefully.

    • Concentrate in vacuo to remove solvent and excess ammonia.

    • Resuspend the residue in water and extract with Ethyl Acetate (to remove unreacted starting material/olefins).

    • The aqueous layer (containing the amine hydrobromide salt) is basified to pH >10 with NaOH and extracted with DCM or n-Butanol.

  • Purification: Recrystallize from Ethanol/Ether to yield 1-aminocyclobutane-1-carboxamide as a white solid.

Protocol B: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid (ACBC)

Objective: Convert the amino-amide to the free amino acid zwitterion.

  • Hydrolysis: Suspend the product from Protocol A in 6N HCl (10 mL/g).

  • Reflux: Heat at reflux (100°C) for 4–6 hours. The amide bond hydrolyzes to the carboxylic acid.

  • Isolation: Concentrate to dryness. Redissolve in a minimum amount of water and adjust pH to 6.0 (isoelectric point) using Pyridine or LiOH.

  • Crystallization: Add Ethanol to precipitate the pure ACBC zwitterion. Filter and dry.

Mechanism & Pathway Visualization[4]

The following diagram illustrates the transformation of the bromo-amide into the ACBC scaffold and its divergence into spirocyclic drugs.

ACBC_Synthesis Figure 1: Synthetic Pathway from Bromo-Amide to ACBC and Drug Scaffolds SM 1-Bromocyclobutane- 1-carboxamide Inter Intermediate: Alpha-Amino Amide SM->Inter NH3 / EtOH Nu- Substitution Side Side Product: Cyclobut-1-ene (Elimination) SM->Side Base / Heat E2 Elimination Target Target: 1-Aminocyclobutane- 1-carboxylic Acid (ACBC) Inter->Target 6N HCl Hydrolysis Drug Drug Application: Apalutamide/Spirocycles Target->Drug Coupling & Cyclization

Figure 1: The reaction pathway highlights the competition between substitution (desired) and elimination (undesired) at the tertiary carbon.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseOptimization Strategy
Low Yield / Elimination Steric hindrance at C1 favors E2 elimination over

.
Switch Nucleophile: Use Sodium Azide (

) in DMF. The azide ion is a smaller, linear nucleophile that penetrates sterics better than ammonia. Reduce the azide to amine via Staudinger reduction (

) or hydrogenation.
Incomplete Reaction Poor leaving group ability of Bromine.Finkelstein Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide intermediate in situ.
Hydrolysis Fails Steric bulk prevents water attack on amide.Acid Concentration: Increase HCl concentration to 12N or use

. Alternatively, use nitrosylsulfuric acid for "diazotization-like" hydrolysis if the amine is protected.

Safety & Handling

  • Hazards: 1-Bromocyclobutane-1-carboxamide is an alpha-halo amide. These compounds can act as alkylating agents.[1] Avoid skin contact; they may cause blistering or sensitization.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The C-Br bond is light-sensitive; keep in amber vials.

  • Waste: Dispose of halogenated organic waste separately. Aqueous streams containing ammonia/amines must be neutralized before disposal.

References

  • Synthesis of 1-Aminocyclobutane Carboxylic Acid Deriv

    • Source: Synthetic Communic
    • Context: Describes the efficient preparation of protected ACBC from ethyl 1-bromocyclobutanecarboxylate, valid
  • Cyclobutanes in Drug Discovery

    • Source: Journal of Medicinal Chemistry / PMC
    • Context: Reviews the structural properties of cyclobutanes, including ring strain and their use in drugs like Apalutamide and Carbopl
  • Nucleophilic Substitution

    • Source: Chemistry LibreTexts
    • Context: Fundamental mechanistic details on vs competition in tertiary halides, essential for optimizing the ammonolysis protocol.
  • Apalutamide (Erleada) Structure & Synthesis

    • Source: PubChem
    • Context: Illustrates the final medicinal application of the 1-substituted cyclobutane scaffold in FDA-approved oncology drugs.

Sources

Application Note & Protocols: Nucleophilic Substitution at the C1 Position of 1-Bromocyclobutane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-substituted cyclobutane-1-carboxamide scaffold is a valuable motif in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a constrained bioisostere for gem-dimethyl or other quaternary centers.[1][2] The synthesis of derivatives from 1-bromocyclobutane-1-carboxamide via nucleophilic substitution is a key transformation for accessing a diverse range of these building blocks. However, this reaction is mechanistically complex due to the unique electronic and steric environment of the tertiary, spirocyclic carbon center. This guide provides a detailed exploration of the mechanistic challenges, offers field-proven protocols for successful substitution reactions, and includes troubleshooting advice to navigate potential pitfalls.

Mechanistic Insights & Strategic Considerations

Executing a successful nucleophilic substitution at the C1 position of 1-bromocyclobutane-1-carboxamide requires a nuanced understanding of the competing reaction pathways. The substrate is a tertiary alkyl halide, which would typically suggest a reaction proceeding through an SN1 mechanism. However, several factors complicate this simple picture.

1.1. The SN1 Pathway: A Destabilized Cation

The SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by a nucleophile.[3][4] For 1-bromocyclobutane-1-carboxamide, this would involve the formation of a tertiary cyclobutyl cation.

  • Electronic Destabilization: The adjacent carboxamide group is electron-withdrawing, which significantly destabilizes the nascent positive charge on the C1 carbon. This increases the activation energy for carbocation formation, slowing the SN1 reaction rate considerably.

  • Steric Strain: A key feature of an sp²-hybridized carbocation is its trigonal planar geometry. Forcing the C1 carbon of a cyclobutane ring into this geometry would dramatically increase ring strain, a phenomenon that makes carbocation formation at bridgehead carbons similarly unfavorable.[5][6]

  • Cation Rearrangement: Even if the cyclobutyl cation forms, it is highly prone to rearrangement to relieve ring strain, often leading to a mixture of cyclopropylcarbinyl and homoallyl products.[7][8][9] This can severely impact the yield of the desired direct substitution product.

1.2. The SN2 Pathway: A Hindered Approach

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[10]

  • Steric Hindrance: The tertiary nature of the C1 carbon, embedded within the cyclobutane ring, presents substantial steric hindrance. The four substituents around the electrophilic carbon effectively block the trajectory required for a backside attack, making a classical SN2 reaction highly improbable.[11]

1.3. A Mechanistic Compromise & The Role of Reaction Conditions

Given the challenges to both pure SN1 and SN2 pathways, the actual operative mechanism is likely a hybrid or lies at the mechanistic borderline. The reaction outcome is therefore critically dependent on the choice of nucleophile and solvent.

  • Strong Nucleophiles & Aprotic Solvents: Strong, anionic nucleophiles (e.g., N₃⁻, CN⁻) in polar aprotic solvents (e.g., DMF, DMSO) favor a more SN2-like character. While a full backside attack is hindered, the reaction may proceed with significant associative character, where the nucleophile begins to form a bond as the leaving group departs, avoiding a discrete, long-lived carbocation.

  • Weak Nucleophiles & Protic Solvents (Solvolysis): Weak nucleophiles, which are often the solvents themselves (e.g., H₂O, EtOH), necessitate an SN1-type mechanism.[12][13] These reactions are typically slower, may require elevated temperatures or Lewis acid assistance to promote bromide departure, and are more likely to yield rearranged byproducts.

Figure 1. Potential SN1 pathway and competitive rearrangement.

Experimental Protocols

The following protocols provide methodologies for reacting 1-bromocyclobutane-1-carboxamide with both strong and weak nucleophiles. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol A: Substitution with a Strong Nucleophile (Sodium Azide)

This protocol describes the synthesis of 1-azidocyclobutane-1-carboxamide, a versatile intermediate for amines and heterocycles. The use of a polar aprotic solvent is key to promoting the reaction while minimizing carbocation formation.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMmolEq.
1-Bromocyclobutane-1-carboxamideC₅H₈BrNO178.031.78 g10.01.0
Sodium AzideNaN₃65.010.98 g15.01.5
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0920 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed for workup--
Saturated aq. NH₄ClNH₄Cl53.49As needed for workup--
BrineNaCl58.44As needed for workup--
Anhydrous MgSO₄MgSO₄120.37As needed for drying--

⚠️ Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas for transfer and handle with extreme care. Quench any residual azide with sodium nitrite and then ammonium ceric nitrate.

Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-bromocyclobutane-1-carboxamide (1.78 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous DMF (20 mL) to dissolve the substrate. Carefully add sodium azide (0.98 g, 15.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated aq. NH₄Cl (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-azidocyclobutane-1-carboxamide.

Protocol B: Solvolysis with a Weak Nucleophile (Ethanol)

This protocol describes an SN1-type reaction where ethanol acts as both the solvent and the nucleophile to form 1-ethoxycyclobutane-1-carboxamide. This reaction may be slow and is more susceptible to forming rearrangement byproducts.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMmolEq.
1-Bromocyclobutane-1-carboxamideC₅H₈BrNO178.031.78 g10.01.0
Silver Nitrate (Optional Catalyst)AgNO₃169.870.17 g1.00.1
Ethanol (200 proof)C₂H₅OH46.0740 mL--
Sodium Bicarbonate, saturated solutionNaHCO₃84.01As needed--
Dichloromethane (DCM)CH₂Cl₂84.93As needed--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 1-bromocyclobutane-1-carboxamide (1.78 g, 10.0 mmol) in ethanol (40 mL).

  • Catalyst (Optional): To accelerate the reaction, a Lewis acid like silver nitrate (0.17 g, 1.0 mmol) can be added to coordinate with the bromide, facilitating its departure. A precipitate of AgBr will form as the reaction proceeds.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain stirring.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Solvolysis reactions can be slow, potentially requiring 24-72 hours.

  • Workup: Cool the mixture to room temperature. If silver nitrate was used, filter the mixture through a pad of celite to remove the AgBr precipitate.

  • Concentration: Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Figure 2. General experimental workflow for nucleophilic substitution.

Data Interpretation & Troubleshooting

Successful application of these protocols requires careful analysis of the results and a systematic approach to troubleshooting common issues.

Table of Expected Outcomes for Various Nucleophiles

Nucleophile (Source)ConditionsExpected Major ProductPotential Byproducts
N₃⁻ (NaN₃)DMF, 70 °C1-Azidocyclobutane-1-carboxamideElimination products (minor)
CN⁻ (KCN)[14]DMSO or EtOH/H₂O, Reflux1-Cyanocyclobutane-1-carboxamideHydrolysis of amide/nitrile, elimination
R-NH₂ (Primary Amine)Acetonitrile, K₂CO₃, 80 °C1-(Alkylamino)cyclobutane-1-carboxamideDialkylation (minor)
R-O⁻ (NaOR)ROH, Room Temp to 60 °C1-Alkoxycyclobutane-1-carboxamideElimination (especially with hindered alkoxides)
H₂O / ROH (Solvolysis)Neat Solvent, Reflux (cat. AgNO₃)1-Hydroxy/Alkoxy-cyclobutane-1-carboxamideRearrangement products (cyclopropyl derivatives)

Troubleshooting Common Problems

Troubleshooting start Reaction Issue? q1 Low or No Conversion What to check? start->q1 q2 Multiple Products Observed What to consider? start->q2 q3 Low Isolated Yield What went wrong? start->q3 a1 1. Purity of starting material? 2. Anhydrous conditions met? 3. Temperature too low? 4. Nucleophile deactivated? q1->a1 Diagnosis a2 1. Sₙ1 conditions leading to rearrangement? (Consider lower temp, stronger Nu⁻) 2. Elimination competing? (Use less basic Nu⁻ or lower temp) 3. Product decomposition? q2->a2 Diagnosis a3 1. Product water-soluble? (Saturate aqueous layer with NaCl) 2. Emulsion during workup? 3. Product lost on silica column? (Check TLC solvent system) q3->a3 Diagnosis

Figure 3. Decision tree for troubleshooting common reaction issues.

Synthetic Applications

The products derived from these substitution reactions are valuable building blocks. For instance, the azide from Protocol A can be readily reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to form 1-aminocyclobutane-1-carboxamide, a constrained, non-natural amino acid.[15][16] The cyanide adduct can be hydrolyzed to the corresponding carboxylic acid, creating a spirocyclic quaternary center. These transformations open the door to novel spirocyclic scaffolds and peptide mimetics for drug discovery programs.[17][18][19][20]

References

  • Gershonov, E., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Gershonov, E., et al. (1997). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Possible cyclobutyl radical cations. [Diagram]. Available at: [Link]

  • Champagne, P., et al. (2024). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Available at: [Link]

  • Semantic Scholar. Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. Available at: [Link]

  • T-Raissi, M., et al. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. Available at: [Link]

  • StudySmarter. Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Available at: [Link]

  • Chebanov, V., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Homework.Study.com. Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol. Available at: [Link]

  • Learn With Mayya. (2023). SN1/SN2 Reactions Complete Guide (with example). YouTube. Available at: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Clark, J. (2023). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]

  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. Changes in the solvolysis rate of 1-bromoadamantane in the presence... [Diagram]. Available at: [Link]

  • Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • Tortosa, M. R., et al. (2018). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters. Available at: [Link]

  • Champagne, P., & Tantillo, D. J. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl. ChemRxiv. Available at: [Link]

  • Montgomery, T. P., & Morken, J. P. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis. Available at: [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. Available at: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. Available at: [Link]

  • Ashenhurst, J. (2012). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Will bridged compounds the undergo SN1 reaction? Available at: [Link]

  • Quora. (2017). Why is it difficult to carry out the SN2 reaction in a bridge-head carbon system? Available at: [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. (2023). What is Nucleophilic Substitution? Available at: [Link]

  • Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. Available at: [Link]

  • Brainly. (2017). Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second. Available at: [Link]

Sources

Application Note: 1-Bromocyclobutane-1-carboxamide as a Versatile Precursor for Spirocyclic Scaffolds via Radical-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic systems are increasingly vital in modern drug discovery, offering a distinct three-dimensional architecture that can improve physicochemical properties and target engagement.[1] The rigid cyclobutane motif, in particular, provides well-defined exit vectors for substituent placement, making it a valuable scaffold for medicinal chemists.[2][3] This application note introduces 1-Bromocyclobutane-1-carboxamide as a strategic building block for the synthesis of complex spiro[3.X]alkane systems, a class of compounds with significant therapeutic potential. We present a robust, radical-mediated cyclization strategy that leverages the inherent reactivity of the tertiary bromo group to construct challenging spiro-fused heterocyclic systems. Detailed mechanistic insights and a comprehensive experimental protocol for the synthesis of a model spiro-dihydroisoquinolone are provided to demonstrate the practical utility of this approach for researchers in synthetic chemistry and drug development.

Introduction: The Value of Spirocyclic Scaffolds

The drive to "escape from flatland" in medicinal chemistry has intensified the focus on molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[1] Spirocycles, which feature two rings joined by a single quaternary carbon, are exemplars of this principle. Their rigid, three-dimensional nature can lead to enhanced binding affinity and selectivity, while also improving key pharmacokinetic properties such as solubility and metabolic stability.[1][4] The incorporation of a cyclobutane ring into a spirocyclic framework is particularly advantageous, as it imparts a high degree of conformational rigidity.[2]

Despite their value, the synthesis of polysubstituted spirocyclobutanes can be challenging.[2] Traditional methods often involve linear sequences or cycloadditions that limit substituent diversity.[3] This note proposes a convergent and flexible strategy using N-substituted 1-Bromocyclobutane-1-carboxamides as precursors for intramolecular radical cyclization, enabling access to a diverse range of novel spirocyclic compounds.

Mechanistic Rationale: Radical-Mediated Spirocyclization

The synthetic strategy hinges on a radical cascade reaction. The carbon-bromine bond at the quaternary center of 1-Bromocyclobutane-1-carboxamide is predisposed to homolytic cleavage under radical conditions, making it an ideal initiation point. The general mechanism proceeds through three key stages:

  • Radical Generation: A radical initiator, such as AIBN with a tin hydride or, more modernly, a photoredox catalyst under visible light irradiation, facilitates the homolytic cleavage of the C-Br bond. This generates a key tertiary alkyl radical centered on the cyclobutane ring.

  • Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to a radical acceptor (e.g., an alkene or arene) tethered to the amide nitrogen. This 5-exo or 6-exo cyclization is the crucial spirocycle-forming step. The regioselectivity of this step is generally high, following established principles of radical cyclization.[5]

  • Propagation/Termination: The newly formed radical intermediate is then quenched to yield the final product, regenerating the radical chain carrier in the process.

This approach is analogous to established radical cyclizations used to form other heterocyclic systems, such as dihydroisoquinolones from N-allylbenzamides.[6] The choice of initiator and reaction conditions can be tuned to accommodate a wide range of functional groups, making the method highly versatile.

Radical_Spirocyclization_Mechanism sub N-Substituted 1-Bromocyclobutane-1-carboxamide inter1 Cyclobutyl Carboxamide Radical sub->inter1 Homolytic Cleavage rad_init Radical Initiator (e.g., fac-Ir(ppy)₃, light) rad_init->sub inter2 Cyclized Radical Intermediate inter1->inter2 Intramolecular Cyclization (5-exo or 6-exo) prod Spirocyclic Product inter2->prod H-Atom Abstraction or Oxidation h_donor H-Atom Donor or Oxidant h_donor->inter2 Synthetic_Workflow start Starting Materials (1-Bromocyclobutane-1-carboxylic acid, Substituted Aniline/Amine) step1 Precursor Synthesis (Amide Coupling) start->step1 step2 Radical Spirocyclization (Photoredox Catalysis) step1->step2 step3 Work-up & Purification (Column Chromatography) step2->step3 end Final Product (Characterized Spirocycle) step3->end

Sources

Application Notes and Protocols for Incorporating the Cyclobutane Motif to Improve Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Modern Drug Discovery with a Strained Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly faced with the challenge of optimizing multiple molecular properties simultaneously. Achieving a delicate balance between potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles is a formidable task. A common pitfall in lead optimization is the tendency for molecules to become excessively large and lipophilic, often leading to poor solubility, rapid metabolism, and off-target toxicities. To circumvent these issues, the strategic incorporation of unique structural motifs that can positively influence a molecule's three-dimensional shape and physicochemical properties has become a cornerstone of modern drug design.

The cyclobutane ring, a four-membered carbocycle, has emerged as a powerful tool in the medicinal chemist's arsenal.[1][2] Historically underutilized due to perceived synthetic challenges and ring strain, recent advances in synthetic methodologies have made this motif more accessible.[1][3] Its unique, puckered conformation and compact size allow it to serve as a versatile bioisosteric replacement for more common functionalities, offering a pathway to improved drug-like properties.[4][5][6] This guide provides an in-depth exploration of the rationale behind incorporating the cyclobutane motif, practical application notes with case studies, and detailed protocols for the synthesis and evaluation of cyclobutane-containing compounds.

The Rationale: Why Consider a Cyclobutane?

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties.[1][4] With a strain energy of 26.3 kcal/mol, it is significantly more strained than cyclopentane (7.1 kcal/mol) but slightly less so than cyclopropane (28.1 kcal/mol).[2] This inherent strain results in a non-planar, puckered conformation that has profound implications for molecular shape and target engagement.[1][7]

Key advantages of incorporating a cyclobutane motif include:

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][4][5][6] This is particularly useful for replacing flexible aliphatic chains.

  • Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems that may present metabolically labile sites.[1][5][7] This can lead to an extended plasma half-life and improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: As a bioisostere for gem-dimethyl groups, alkenes, or even aromatic rings, the cyclobutane moiety can be used to fine-tune properties such as lipophilicity (logP), solubility, and polar surface area (PSA).[4][5][6] Increasing the fraction of sp³-hybridized carbons by incorporating a cyclobutane ring often correlates with improved solubility and reduced melting points.[1]

  • Novel Three-Dimensional Scaffolds: The non-planar nature of the cyclobutane ring provides a unique vector for exiting a binding pocket and exploring new chemical space, which can be crucial for enhancing selectivity and avoiding off-target interactions.[8][9]

Application Notes: Case Studies in Drug Discovery

The theoretical benefits of the cyclobutane motif are best illustrated through its successful application in drug discovery programs. The following case studies demonstrate how this strained ring has been instrumental in overcoming specific challenges in lead optimization.

Case Study 1: Boceprevir - A Cyclobutane-Containing Hepatitis C Protease Inhibitor

Boceprevir (Victrelis®) is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[7] During its development, researchers at Schering-Plough (now Merck) explored various P1 moieties to optimize the inhibitor's potency. The incorporation of a cyclobutylmethyl group at the P1 position was found to be critical for achieving high potency.[7]

Key Finding: The cyclobutane-containing analogue was found to be 3-fold more potent than the corresponding cyclopropyl analogue and 19-fold more potent than the cyclopentyl analogue.[7] This highlights the privileged nature of the cyclobutane ring in fitting into the specific hydrophobic pocket of the HCV protease.

Compound AnalogueRelative Potency
Cyclopropyl3x less potent
Cyclobutyl 1x (Reference)
Cyclopentyl19x less potent

Table 1: Comparison of P1 cycloalkyl analogues of Boceprevir.[7]

Case Study 2: Ivosidenib - Enhancing Metabolic Stability in an IDH1 Inhibitor

Ivosidenib (Tibsovo®) is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia.[7] Early lead compounds in this program suffered from poor metabolic stability, primarily due to the presence of a cyclohexane ring.[7]

Key Finding: Replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine significantly improved the metabolic stability of the molecule, moving it from a high to a medium clearance range.[7] This modification was a key step in the optimization cascade that ultimately led to the discovery of Ivosidenib.

G cluster_0 Lead Optimization of Ivosidenib Lead_Compound Lead Compound (High Metabolic Clearance) Cyclohexane_Metabolism Metabolically Labile Cyclohexane Ring Cyclobutane_Replacement Replace with Difluorocyclobutane Ivosidenib Ivosidenib (Medium Metabolic Clearance)

Figure 1: Decision pathway for improving metabolic stability in the Ivosidenib program.

Protocols: Synthesis and Evaluation of Cyclobutane-Containing Compounds

The successful integration of the cyclobutane motif into a drug discovery pipeline requires robust synthetic methods and reliable assays for evaluating its impact on key drug-like properties. The following protocols provide a starting point for researchers.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Building Block via [2+2] Cycloaddition

This protocol describes a general method for the synthesis of a cis/trans mixture of 1,3-disubstituted cyclobutanes, which are common building blocks in medicinal chemistry. The key step is a photocatalyzed [2+2] cycloaddition of an enone with an alkene.[10]

Materials:

  • Acyclic enone (e.g., methyl vinyl ketone)

  • Alkene (e.g., styrene)

  • Ruthenium(II) photocatalyst (e.g., Ru(bpy)₃Cl₂)

  • Visible light source (e.g., blue LED lamp)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the enone (1.0 eq) and the alkene (1.2 eq) in the anhydrous, degassed solvent.

  • Add the ruthenium photocatalyst (1-2 mol%).

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by turning off the light source.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers of the 1,3-disubstituted cyclobutane.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents quenching of the excited state of the photocatalyst by oxygen.

  • Visible Light Photocatalysis: A mild and efficient method for generating the triplet state of the enone, which is necessary for the [2+2] cycloaddition.[10]

  • Excess Alkene: Maximizes the formation of the desired heterodimerization product.

G cluster_workflow [2+2] Cycloaddition Workflow Start Prepare Reactants (Enone, Alkene, Catalyst) Irradiation Visible Light Irradiation Monitoring Monitor Reaction (TLC, LC-MS) Quench Quench Reaction Purification Purify by Column Chromatography Analysis Characterize Products (NMR, MS)

Figure 2: Experimental workflow for the synthesis of a cyclobutane building block.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a common method for evaluating the metabolic stability of a cyclobutane-containing compound by incubating it with liver microsomes.[11][12][13] The rate of disappearance of the parent compound is measured over time.

Materials:

  • Test compound (cyclobutane-containing molecule)

  • Positive control compound (known to be metabolized, e.g., verapamil)

  • Negative control compound (known to be metabolically stable, e.g., warfarin)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (at a final concentration of, e.g., 1 µM) with the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) of the compound.[12]

Self-Validating System:

  • Positive and Negative Controls: Ensure that the microsomal enzymes are active and that the assay can distinguish between metabolically stable and unstable compounds.

  • Time Point Zero: Represents the initial concentration of the compound before any metabolism has occurred.

  • Internal Standard: Corrects for variations in sample processing and instrument response.

Protocol 3: Determination of Physicochemical Properties (logP and Aqueous Solubility)

This protocol provides a basic framework for experimentally determining the lipophilicity (logP) and aqueous solubility of a cyclobutane-containing compound.

Part A: LogP Determination (Shake-Flask Method)

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and phosphate buffer (pH 7.4) in a screw-cap vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Carefully remove aliquots from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the test compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Part B: Aqueous Solubility Determination

  • Add an excess amount of the solid test compound to a known volume of phosphate buffer (pH 7.4) in a vial.

  • Shake or stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the aqueous solubility.

Authoritative Grounding: These methods are based on standard procedures outlined by organizations such as the OECD for the testing of chemicals.[14]

Conclusion: A Valuable Scaffold for Drug Discovery

The cyclobutane motif is a valuable and increasingly utilized scaffold in medicinal chemistry.[1][8] Its unique conformational constraints and favorable physicochemical properties offer a powerful strategy for improving the drug-like properties of small molecules.[5][7] By providing conformational restriction, enhancing metabolic stability, and enabling the exploration of novel chemical space, the cyclobutane ring can help to overcome common hurdles in lead optimization.[4][6] The protocols provided in this guide offer a practical starting point for the synthesis and evaluation of cyclobutane-containing compounds, empowering researchers to leverage the full potential of this strained yet highly effective structural motif.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Ortega, N., & Orru, R. V. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 18(1), 26-43. [Link]

  • Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 6(24), 3925-3942. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Ortega, N., & Orru, R. V. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 18(1), 26-43. [Link]

  • Scott, J. S., & O'Neill, P. M. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1185-1205. [Link]

  • Ortega, N., & Orru, R. V. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 6(24), 3925-3942. [Link]

  • Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(4), 3076-3090. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Procter, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 61(28), e202203352. [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Janssen, M. A. C. H., et al. (2024, October). High-Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. ResearchGate. [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • ResearchGate. (n.d.). Importance and chemistry of cyclobutanes. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • JACS Au. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

  • PubChem. (n.d.). Cyclobutane. [Link]

  • Methods for determining the physico-chemical properties under REACH 1/2. (n.d.). [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. [Link]

  • The Handbook of Medicinal Chemistry. (2023, February 3). Physicochemical Properties. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of strained four-membered rings.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strained Four-Membered Rings Status: Online | Average Response Time: <100ms[1]

Welcome to the "Small Ring" Synthesis Support Hub

Subject: Troubleshooting the synthesis of Cyclobutanes, Azetidines, and Oxetanes. Ticket Priority: High (Critical for "Escape from Flatland" initiatives). Assigned Specialist: Senior Application Scientist.

Overview: You are likely here because you are attempting to increase the fraction of sp³ carbons (


) in your drug candidates, following the "Escape from Flatland" paradigm (Lovering et al., 2009).[2] While four-membered rings offer excellent metabolic stability and vector positioning, they possess significant ring strain (~26 kcal/mol for cyclobutane). This strain creates a steep thermodynamic hill, making synthesis prone to oligomerization, fragmentation, and low yields.

Below are the three most common "Support Tickets" we receive, accompanied by validated protocols and diagnostic workflows.

Module 1: Photochemical [2+2] Cycloadditions

Ticket #101: "My reaction works on a 50 mg scale but fails completely at 5 grams. The product is a brown sludge."

Diagnosis: This is a classic Beer-Lambert Law failure .[1] In batch photochemistry, light penetration decreases exponentially with path length. At 5g scale, your reaction vessel is likely too wide, meaning photons are only activating the outer 1-2 mm of the solution. The dark center allows for thermal polymerization or stagnation.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Reaction Stalls Photon starvation (High Optical Density).[1]Switch to Flow Chemistry. Use FEP tubing (1/16" OD) wrapped around the lamp to maximize surface-area-to-volume ratio.[1]
Brown Sludge Over-irradiation of product.[3]Residence Time Control. In batch, product stays in the light. In flow, product leaves the reactor immediately upon formation.
Undefined Polymers Wrong Wavelength / Filter failure.Filter Check. Pyrex filters out <300 nm. If using Quartz, you may be exciting the product (Norrish Type I/II cleavage).
No Reaction Oxygen Quenching.Degas. Oxygen is a triplet quencher.[4] Sparge with Argon for 15 mins before and during reaction.

Standard Operating Procedure (SOP): Flow Photochemistry Setup Reference: Booker-Milburn Group methodologies.[1]

  • Reactor: Wrap 10 meters of FEP tubing (fluorinated ethylene propylene) around a cooling jacket containing a medium-pressure Hg lamp or high-power LED (365 nm).

  • Concentration: Prepare a 0.1 M solution of substrate in Acetonitrile or DCM.

  • Degassing: Sonicate under an Argon balloon for 20 minutes.

  • Pumping: Set flow rate to achieve a residence time (

    
    ) of 60 minutes initially.
    
  • Collection: Collect the output directly into a flask wrapped in foil to prevent ambient light degradation.

Visual Workflow: Batch vs. Flow Decision Tree

Photochemistry_Workflow Start Start: [2+2] Cycloaddition Scale_Check Target Scale? Start->Scale_Check Batch_Route Batch Reactor (Pyrex/Quartz) Scale_Check->Batch_Route < 100 mg Flow_Route Flow Reactor (FEP Tubing) Scale_Check->Flow_Route > 500 mg Check_OD Check Optical Density (OD) Batch_Route->Check_OD Success_Batch Success: Isolate Product Flow_Route->Success_Batch Uniform Irradiation Check_OD->Success_Batch Low OD (Dilute) Fail_Polymer Failure: Polymerization/Stall Check_OD->Fail_Polymer High OD (Concentrated) Fail_Polymer->Flow_Route Switch Methodology

Caption: Decision matrix for selecting Batch vs. Flow photochemistry based on scale and optical density.

Module 2: Azetidine Synthesis via Ring Closure

Ticket #204: "I'm trying to close a 1,3-amino alcohol to an azetidine (4-exo-tet), but I'm getting elimination or no reaction."

Diagnosis: You are fighting entropy. Forming a 4-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1][5] Furthermore, if your leaving group is on a secondary carbon, E2 elimination often competes with S_N2 cyclization.

The "Thorpe-Ingold" Solution: If your substrate lacks substituents on the tether (the carbon chain), the chain has too much rotational freedom. Adding gem-dimethyl groups or bulky substituents pre-organizes the molecule into a conformation close to the transition state (The Thorpe-Ingold Effect).

Baldwin's Rules Check:

  • 4-exo-tet: Favored (Kinetically feasible, though strained).[1]

  • 4-endo-trig: Disfavored (Geometric impossibility for orbital overlap).[1]

Protocol: "One-Pot" Azetidine Closure (Sulfate Cyclic Amidation) This method avoids the instability of isolated mesylates.

  • Substrate: 1,3-amino alcohol (N-protected with Benzyl or Tosyl).[1]

  • Activation: Treat with Sulfuryl Fluoride (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) and excess Imidazole in THF at 0°C.
  • Cyclization: Heat to reflux. The intermediate cyclic sulfamate is highly activated.

  • Nucleophilic Attack: The nitrogen attacks the carbon, displacing the sulfate group.

  • Alternative (Standard): Mesylation (

    
    ) followed by strong base (
    
    
    
    ) in DMF. Critical: Run at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

Visual Guide: Baldwin's Rules for 4-Membered Rings

Baldwins_Rules Center Target: 4-Membered Ring ExoTet 4-Exo-Tet (Displacement) FAVORED Center->ExoTet ExoTrig 4-Exo-Trig (Epoxide Opening) FAVORED Center->ExoTrig EndoTrig 4-Endo-Trig (Michael Addn) DISFAVORED Center->EndoTrig Note Note: 'Favored' means orbital overlap is possible. Strain still requires high energy input. ExoTet->Note

Caption: Feasibility of 4-membered ring closures based on Baldwin's Rules of orbital trajectory.

Module 3: Oxetane Stability & Isolation

Ticket #303: "I synthesized the oxetane, but it vanished during silica gel chromatography."

Diagnosis: Oxetanes are Lewis bases.[6] The oxygen lone pair can be protonated by the acidic silanols on silica gel (


), activating the ring for nucleophilic attack (ring opening) by trace water or methanol in your eluent.

Troubleshooting Protocol:

  • The "Triethylamine Wash":

    • Before loading your sample, flush your silica column with 1% Triethylamine (Et_3N) in Hexanes.

    • Include 0.5% Et_3N in your mobile phase.

    • Why? This neutralizes the acidic sites on the silica.

  • Alternative Stationary Phases:

    • Use Basic Alumina instead of silica.

    • Use Florisil (Magnesium silicate) for highly sensitive substrates.

  • TLC Visualization:

    • Warning: Do NOT use acidic stains like p-Anisaldehyde or Hanessian’s Stain (Cerium Molybdate) and heat aggressively.[1] The acid will open the ring on the TLC plate, giving you a false "decomposition" spot.

    • Use: KMnO4 (basic) or Iodine chamber.

References & Validated Sources

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][7][8][9][10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][7][8][9][10] Journal of Medicinal Chemistry.[2][7][9][10]

  • Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Journal of Organic Chemistry. (Seminal work on Flow vs. Batch).

  • Baldwin, J. E. (1976).[11] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[12][13] Angewandte Chemie International Edition.

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromocyclobutane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromocyclobutane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth guidance on controlling the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways I should expect when treating 1-Bromocyclobutane-1-carboxamide with a base?

When 1-Bromocyclobutane-1-carboxamide is subjected to basic conditions, it stands at a crossroads of several potential reaction pathways. The regiochemical outcome is highly dependent on the reaction conditions you employ. The three main competing pathways are:

  • Favorskii-Type Rearrangement (Ring Contraction): This is often the desired and most synthetically interesting pathway. It results in the formation of a cyclopropanecarboxamide derivative. This reaction proceeds through a strained bicyclo[1.1.0]butane-type intermediate, analogous to the cyclopropanone intermediate in the classic Favorskii rearrangement of α-halo ketones.[1][2]

  • Nucleophilic Substitution (SN1/SN2): A nucleophile can directly displace the bromide atom to yield a 1-substituted cyclobutane-1-carboxamide. Given the tertiary nature of the carbon bearing the bromine, an SN1 pathway via a cyclobutyl carbocation is possible, which itself can be prone to further rearrangements.[3][4][5]

  • Elimination (E1/E2): The base can abstract a proton from a β-carbon (the CH2 groups of the cyclobutane ring), leading to the formation of cyclobutene-1-carboxamide or methylenecyclopropane-1-carboxamide.[4][5][6]

Below is a diagram illustrating these competing pathways.

G cluster_start Starting Material A 1-Bromocyclobutane-1-carboxamide B Cyclopropanecarboxamide Derivative (Ring Contraction) A->B Favorskii-Type Rearrangement C 1-Substituted-cyclobutane-1-carboxamide (Substitution) A->C Nucleophilic Substitution D Cyclobutene-1-carboxamide (Elimination) A->D Elimination

Caption: Competing reaction pathways for 1-Bromocyclobutane-1-carboxamide under basic conditions.

Q2: My goal is the ring-contracted cyclopropanecarboxamide. How do I maximize its yield?

To favor the Favorskii-type rearrangement, you need to create conditions that promote the formation of the key bicyclic intermediate. This involves careful selection of the base and solvent.

  • Base Selection: Use a strong, non-nucleophilic base if possible, or an alkoxide if an ester is the desired product (followed by amidation). Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for generating the initial enolate-like species required for the intramolecular cyclization. If using an alkoxide like sodium ethoxide, be aware that you will likely form the ethyl ester of cyclopropanecarboxylic acid, which would then need to be converted to the amide.[7][1] Using an amine as the base can directly lead to the corresponding amide.[1]

  • Solvent Effects: Aprotic solvents are generally preferred. Solvents like tetrahydrofuran (THF) or diethyl ether can facilitate the formation of the enolate and the subsequent intramolecular nucleophilic attack to form the bicyclic intermediate. Protic solvents can interfere by protonating the enolate, slowing down the desired rearrangement.

  • Temperature Control: These reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial deprotonation and then allowed to warm to room temperature or gently heated to drive the rearrangement.[7]

Q3: What is the mechanism of the Favorskii-type ring contraction for this specific molecule?

The mechanism is analogous to the classic Favorskii rearrangement of cyclic α-halo ketones.[8][1][2]

  • Deprotonation: A base abstracts an acidic α'-proton from one of the methylene groups (C2 or C4) of the cyclobutane ring to form an enolate-like intermediate.

  • Intramolecular Cyclization: The enolate attacks the carbon atom bearing the bromine in an intramolecular SN2 fashion. This results in the formation of a highly strained bicyclo[1.1.0]butane-1-carboxamide intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the amide.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the internal C-C bonds of the original cyclobutane ring. This cleavage occurs in a way that forms the more stable carbanion, relieving the strain of the bicyclic system.

  • Protonation: The resulting cyclopropyl carbanion is protonated by the solvent or during workup to give the final cyclopropanecarboxamide product.

G A 1-Bromocyclobutane-1-carboxamide B Enolate Intermediate A->B + Base - H+ C Bicyclo[1.1.0]butane Intermediate B->C Intramolecular SN2 D Tetrahedral Intermediate C->D + Nucleophile E Cyclopropyl Carbanion D->E Ring Opening F Cyclopropanecarboxamide (Product) E->F Protonation

Sources

Strategies to prevent rearrangement of the cyclobutane ring during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Strained Ring

The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis, offering a unique three-dimensional profile compared to planar aromatic systems. However, its utility is intrinsically linked to its greatest challenge: a significant ring strain of approximately 26 kcal/mol. This inherent energy provides a strong thermodynamic driving force for rearrangement reactions, particularly ring expansion to less strained cyclopentyl or acyclic systems. These rearrangements are not random; they are governed by predictable mechanistic pathways. Understanding these pathways is the key to preventing them.

This guide serves as a technical resource for researchers encountering or seeking to prevent cyclobutane ring rearrangements. It is structured in a question-and-answer format to address specific experimental issues, explaining the underlying causality and providing field-proven, alternative protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My substitution reaction on a cyclobutyl derivative is giving a mixture of products, including a cyclopentyl ring. What's happening?

Question: I'm trying to substitute a leaving group (e.g., -OTs, -Br) on a cyclobutane ring using standard solvolysis conditions (e.g., ethanol at reflux), but I'm observing significant ring expansion. Why does this occur, and how can I achieve a clean substitution?

Root Cause Analysis: This is a classic signature of a reaction proceeding through a carbocationic intermediate, characteristic of SN1 and E1 pathways. The process unfolds in two stages:

  • Carbocation Formation: The leaving group departs, forming a secondary carbocation on the cyclobutane ring.

  • Carbocation Rearrangement: This is where the problem occurs. The system can rearrange to a more stable state through two synergistic driving forces:

    • Relief of Ring Strain: A 1,2-alkyl shift, where a C-C bond within the ring migrates, expands the four-membered ring into a five-membered one. This relieves the ~26 kcal/mol of strain energy.

    • Carbocation Stabilization: The rearrangement often converts a secondary carbocation into a more stable secondary or tertiary carbocation on the new, larger ring.

The combination of these factors makes ring expansion highly favorable whenever a carbocation is formed on or adjacent to a cyclobutane ring.

Carbocation_Rearrangement cluster_0 Problematic SN1 Pathway Start Cyclobutyl-LG Carbocation Secondary Cyclobutyl Carbocation (Unstable) Start->Carbocation LG- leaves Transition [1,2-Alkyl Shift] (Ring Expansion) Carbocation->Transition High Driving Force (Strain Relief) Rearranged_Carbocation Tertiary Cyclopentyl Carbocation (More Stable) Transition->Rearranged_Carbocation Rearranged_Product Rearranged Product (e.g., Cyclopentanol) Rearranged_Carbocation->Rearranged_Product + Nucleophile Decision_Workflow cluster_main Select a Rearrangement-Free Strategy start Goal: Functionalize Cyclobutane Ring q1 What type of bond to form? start->q1 c_c C-C Bond q1->c_c c_sub C-Substitution (C-X) q1->c_sub c_h C-H Functionalization q1->c_h cc_strat Use Transition-Metal Cross-Coupling: • Suzuki (Ar, Vinyl) • Sonogashira (Alkynyl) • Negishi (Alkyl) c_c->cc_strat sub_strat Use SN2 Conditions: • Strong Nucleophile • Aprotic Solvent • Good Leaving Group c_sub->sub_strat ch_strat Use Radical-Mediated Reaction: • NBS/AIBN for Bromination c_h->ch_strat

Caption: Decision workflow for selecting a rearrangement-free reaction.

Preventative Protocol 1: Suzuki-Miyaura Coupling of a Cyclobutyl Substrate

This protocol demonstrates a reliable method for forming a C(sp³)-C(sp²) bond without rearrangement, adapted from Molander, G. A., & Gormisky, P. E. (2008).

  • Objective: To couple potassium cyclobutyltrifluoroborate with an aryl chloride.

  • Rationale: The palladium-catalyzed mechanism avoids carbocation formation, ensuring the cyclobutane ring remains intact. Potassium organotrifluoroborates are air- and moisture-stable, making them easy to handle.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), potassium cyclobutyltrifluoroborate (1.5 mmol), and powdered K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos or n-BuPAd₂ (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQ 3: I need to functionalize an unactivated C-H bond on the cyclobutane ring. Are there any safe methods?

Question: I want to install a halogen on the cyclobutane ring itself, not on a substituent. How can I do this without risking rearrangement?

Root Cause Analysis: Attempting to halogenate via an electrophilic addition to a cyclobutene precursor or using methods that could generate a carbocation is risky. A much safer approach is to use a radical-mediated reaction on the saturated cyclobutane. Radical intermediates are generally not prone to the same type of skeletal ring-expansion rearrangements as carbocations.

Recommended Strategy: Free Radical Halogenation

Free radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is a standard and effective method. The reaction proceeds via a radical chain mechanism, which selectively functionalizes C-H bonds without involving ionic intermediates.

Preventative Protocol 2: Free Radical Bromination of Ethyl Cyclobutanecarboxylate

  • Objective: To install a bromine atom on the cyclobutane ring.

  • Rationale: This reaction proceeds via a cyclobutyl radical intermediate, which does not undergo ring expansion. This allows for direct, albeit often regioselectively complex, functionalization of the saturated ring.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl cyclobutanecarboxylate (1.0 equiv) in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv).

  • Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80 °C for benzene) and irradiate with a sunlamp or a high-wattage incandescent bulb to facilitate initiation. Monitor the reaction by GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating as succinimide.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over MgSO₄, filter, and carefully remove the solvent by rotary evaporation. The resulting brominated cyclobutane can be further purified by distillation or chromatography if necessary.

FAQ 4: How do substituents on the ring affect its stability and the likelihood of rearrangement?

Question: Does the type of substituent (electron-donating vs. electron-withdrawing) on my cyclobutane change the risk of rearrangement?

Root Cause Analysis: Yes, substituents play a critical role through stereoelectronic effects. These effects are distinct from simple sterics and relate to how the orientation of orbitals influences stability and reactivity.

  • Electron-Donating Groups (EDGs): Groups like ethers (-OR) or alkyl groups (-R) can destabilize the ring by increasing its propensity for rearrangement if a carbocation forms. They actively stabilize the positive charge of a carbocation intermediate, lowering the activation energy for the rearrangement pathway.

  • Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), nitriles (-CN), or ketones (-COR) can help prevent rearrangement. If a carbocation were to form on an adjacent carbon, these groups would destabilize it through an inductive effect, making the initial step of the rearrangement pathway less favorable.

  • Stereoelectronic Effects: The alignment of orbitals is key. For a rearrangement to occur, the migrating C-C bond's σ-orbital must have proper alignment (anti-periplanar) with the empty p-orbital of the carbocation. Strategic placement of bulky or conformationally rigid substituents can sometimes create an unfavorable geometry for this orbital overlap, thus hindering the rearrangement process even if a carbocation forms.

Stereoelectronic_Effects cluster_0 Influence of Substituents on Carbocation Pathway start Cyclobutyl-LG with Substituent edg_path Substituent is Electron-Donating (e.g., -OMe) start->edg_path ewg_path Substituent is Electron-Withdrawing (e.g., -CO2Et) start->ewg_path edg_result Carbocation intermediate is stabilized. Rearrangement is ACCELERATED. edg_path->edg_result ewg_result Carbocation intermediate is destabilized. Rearrangement is INHIBITED. ewg_path->ewg_result

Caption: Electronic effects of substituents on rearrangement risk.

Practical Takeaway: When designing a synthesis, if you have a choice, try to perform potentially risky (e.g., carbocation-forming) reactions before introducing strong electron-donating groups or after an electron-withdrawing group is in place.

References

  • Stereoelectronic effects in radical and photochemical reactions. ResearchGate. Available at: [Link]

  • Carbocation Rearrangements in SN1 reactions. Chemistry Stack Exchange. Available at: [Link]

  • Stereoelectronic effect. Wikipedia. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. YouTube. Available at: [Link]

  • Double Strain-Release (3+3)-Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. PubMed. Available at: [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules. SlideShare. Available at: [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. PubMed Central. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]

  • Stereoelectronic Effects_Chong_2024. Baran Lab, Scripps Research. Available at: [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Royal Society of Chemistry. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Discuss the stability and reaction of cyclobutane. Filo. Available at: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]

  • Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. PubMed Central. Available at: [Link]

  • Stability and Reactivity of Cycloalkanes. Scribd. Available at: [Link]

  • Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. ACS Publications. Available at: [Link]

  • 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. Chemistry LibreTexts. Available at: [Link]

  • SN1 With Rearrangement (Alkyl Shift) (1). YouTube. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • Stability of cycloalkanes. Khan Academy. Available at: [Link]

  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Available at: [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

Managing the stereochemistry at the C1 position of 1-Bromocyclobutane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Management of 1-Bromocyclobutane-1-carboxamide

Executive Summary

Subject: Technical Directive on the Stereochemical Handling and Reactivity of 1-Bromocyclobutane-1-carboxamide. Applicability: Synthesis of conformationally constrained amino acids (e.g., ACBC), peptidomimetics, and fragment-based drug discovery (FBDD).[1] Core Issue: While the parent 1-bromocyclobutane-1-carboxamide is formally achiral due to a plane of symmetry, "managing stereochemistry" in this context refers to three critical workflows:

  • Desymmetrization: Differentiating enantiotopic faces using chiral auxiliaries.[1]

  • Diastereocontrol: Managing cis/trans ratios when the cyclobutane ring carries distal substituents (e.g., at C3).

  • Substitution Mechanics: Overcoming the high barrier to

    
     reactions on cyclobutane rings without causing racemization or ring fragmentation.
    

Part 1: Structural & Stereochemical Analysis

The Symmetry Paradox

Users often confuse the C1 quaternary center with a chiral center.

  • Fact: Unsubstituted 1-bromocyclobutane-1-carboxamide possesses a plane of symmetry passing through C1 and C3.[1] It is achiral .

  • Implication: You cannot resolve enantiomers of the parent molecule because they do not exist.

  • The Exception: If you introduce a substituent at C2 or C3, the symmetry breaks, and C1 becomes stereogenic.

The "Puckered" Conformation

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation (dihedral angle ~25-35°).[1]

  • Impact on Reactivity: The bromine at C1 occupies a pseudo-equatorial or pseudo-axial position. This steric environment significantly retards nucleophilic attack compared to acyclic

    
    -bromo amides.
    
  • Troubleshooting Tip: If your substitution reaction is stalling, it is likely due to the inability of the nucleophile to access the

    
     orbital of the C-Br bond (backside attack) due to ring strain and eclipsing interactions.
    

Part 2: Experimental Protocols & Troubleshooting

Workflow A: Nucleophilic Substitution at C1 (Synthesis of ACBC Derivatives)

Objective: Displacing Bromine with Nitrogen nucleophiles (Azide, Amine) to generate amino-acid precursors.[1]

The Challenge:


 reactions on cyclobutanes are kinetically disfavored (

times slower than acyclic analogs) due to "I-strain" (internal strain) increase in the transition state.[1]

is disfavored by the electron-withdrawing carboxamide group.

Optimized Protocol: Azidation via Dipolar Aprotic Activation

  • Reagents: Sodium Azide (

    
    , 2.0 eq), 15-Crown-5 (0.1 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).[1] Crucial: Do not use protic solvents.

  • Temperature: 60°C - 80°C. (Monitor strictly; >100°C risks Curtius-type degradation or ring opening).

  • Mechanism: Forced

    
    .
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) High activation barrier of cyclobutane ring.[1]Switch solvent to HMPA (if safety permits) or DMPU to increase nucleophilicity. Add 15-Crown-5 to activate azide.
Elimination Product (Cyclobutene) Basicity of nucleophile is too high.[1]The amide proton might be acidic. Use a non-basic nucleophile (Azide is better than primary amines). Ensure anhydrous conditions.
Ring Opening (Linear products) Carbocation formation (

pathway) leading to rearrangement.[1]
The reaction temperature is too high. Lower temp and increase time. Avoid Lewis Acids which might pull the Br too aggressively.
Workflow B: Managing Diastereoselectivity (3-Substituted Systems)

Context: If your scaffold has a substituent at C3 (e.g., 3-phenyl), C1 is now chiral, and you will form diastereomers (cis/trans).[1]

Reaction Logic:

  • Kinetic Control: Nucleophiles will attack from the face opposite to the bulky C3 substituent (steric approach control).

  • Thermodynamic Control: The product will equilibrate to place the bulkiest group in the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion.

Diagram: Stereochemical Pathways

Stereochemistry cluster_legend Stereochemical Outcome SM 1-Bromo-3-R-cyclobutane-1-carboxamide (Mixture of Diastereomers) Reaction Nucleophilic Substitution (e.g., N3-) SM->Reaction Path_SN2 Pathway A: SN2 (Concerted) Inversion of Configuration Reaction->Path_SN2 Polar Aprotic / Strong Nu Path_SN1 Pathway B: SN1 (Stepwise) Carbocation Intermediate Reaction->Path_SN1 Protic / Weak Nu / Lewis Acid Prod_Cis Product: Cis-1,3 (Kinetic Product) Path_SN2->Prod_Cis Stereospecific Inversion Path_SN1->Prod_Cis Scrambling Prod_Trans Product: Trans-1,3 (Thermodynamic Product) Path_SN1->Prod_Trans Scrambling

Caption: Figure 1. Divergent stereochemical outcomes based on substitution mechanism.


 pathways preserve stereochemical fidelity (via inversion), while 

leads to diastereomeric scrambling.

Part 3: Advanced Desymmetrization (Creating Chirality)

If you require a single enantiomer of a derivative starting from the achiral 1-bromocyclobutane-1-carboxylic acid, you must employ Desymmetrization .

Method: Chiral Auxiliary on the Amide Instead of using a simple amide (


), synthesize the Evans Oxazolidinone  or a Chiral Amine  derivative (e.g., (R)-phenylglycinol).
  • Coupling: React 1-bromocyclobutane-1-carboxylic acid with (S)-4-benzyl-2-oxazolidinone.

  • Substitution: When you perform the displacement of Br (e.g., with Azide), the chiral auxiliary creates a steric bias, favoring attack from one face of the prochiral carbocation (if

    
    ) or influencing the conformation for 
    
    
    
    .
  • Hydrolysis: Remove the auxiliary to yield the enantiomerically enriched amino acid.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use ammonia to displace the bromine and make the amine directly? A: Direct amination often fails due to the formation of secondary/tertiary amines (poly-alkylation) and competitive elimination to cyclobutene-1-carboxamide.[1] The "Delépine reaction" (using Hexamethylenetetramine) or the "Gabriel Synthesis" (Potassium Phthalimide) are superior alternatives because they prevent over-alkylation.

Q2: My HPLC shows two peaks for 1-bromocyclobutane-1-carboxamide. I thought you said it was achiral? A: If the ring is unsubstituted, it is achiral. The two peaks likely represent:

  • Rotamers: Restricted rotation around the Amide C-N bond. Run the HPLC at a higher temperature (e.g., 50°C) to see if they coalesce.

  • Impurity: Check for the hydrolysis product (1-hydroxycyclobutane...) or the elimination product (cyclobutene...).[1]

Q3: How do I determine the relative stereochemistry of my substituted product? A: NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is required.

  • Cis-1,3: Strong NOE correlation between the C1 substituent and the C3 substituent.

  • Trans-1,3: No correlation; instead, you may see correlations to the ring protons.

References

  • Izquierdo, S., et al. (2006).[1] "(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study." The Journal of Organic Chemistry. [1][2]

  • Gershonov, E., et al. (1996).[1] "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry.

  • Wiberg, K. B., et al. (1996).[1] "Origin of the Acidity of Carboxylic Acids and the Reactivity of Carboxylic Acid Derivatives." Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Data. "Ethyl 1-bromocyclobutanecarboxylate Product Specification."

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Cyclobutane-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane moiety into therapeutic agents has become an increasingly valuable strategy in modern medicinal chemistry. Its unique, rigid, and puckered conformation can lock a molecule into its bioactive form, potentially enhancing potency and selectivity.[1][2] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other chemical groups, offering a way to fine-tune properties like metabolic stability and solubility.[1][2] However, as with any structural motif, the introduction of a cyclobutane ring can influence a drug's immunogenic profile, leading to potential cross-reactivity with other compounds. This guide provides an in-depth comparison of the cross-reactivity potential of several cyclobutane-based therapeutic agents, supported by experimental data and detailed methodologies for assessment.

Understanding the Immunological Basis of Cross-Reactivity

Drug hypersensitivity reactions are adverse immune responses to a drug, ranging from mild skin rashes to life-threatening anaphylaxis. These reactions can be mediated by different arms of the immune system, primarily through IgE antibodies (Type I hypersensitivity) or T-cells (Type IV hypersensitivity). Cross-reactivity occurs when the immune system, having been sensitized to one drug, recognizes and reacts to a different but structurally similar compound.[3] This recognition is often due to shared chemical epitopes that can be recognized by antibodies or T-cell receptors.

The cyclobutane ring itself is a small, relatively inert carbocycle.[2][4] However, when incorporated into a larger drug molecule, it can contribute to the overall three-dimensional shape and electronic properties that are recognized by the immune system. Furthermore, moieties attached to the cyclobutane ring can play a crucial role in hapten formation, where the drug or its metabolite covalently binds to endogenous proteins, creating a neo-antigen that can trigger an immune response.

Comparative Analysis of Cyclobutane-Containing Drugs

This section will explore the cross-reactivity profiles of several therapeutic agents that feature a cyclobutane ring, comparing them with relevant alternatives where data is available.

Apalutamide (Erleada)

Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer. It is structurally distinct from another antiandrogen, enzalutamide, notably in its replacement of enzalutamide's dimethylphenyl group with a cyclobutyl moiety and a 2-cyanopyridine group instead of a cyanophenyl group.[1][5] Clinical trials have shown a higher incidence of skin rash with apalutamide compared to placebo.[6][7]

Experimental Evidence:

A key study directly compared the chemical reactivity and immunogenicity of apalutamide and enzalutamide.[1][4]

  • In Vitro Reactivity: Radiolabeled apalutamide demonstrated covalent binding to both mouse and human plasma proteins, a reaction not observed with enzalutamide. This binding was inhibited by thiol nucleophiles, suggesting that the 2-cyanopyridine moiety of apalutamide reacts with cysteine residues on proteins to form haptens.[1][4]

  • In Vivo Mouse Model: In a mouse drug allergy model, subcutaneous administration of apalutamide led to a dose-dependent increase in lymphocyte cellularity in draining lymph nodes, indicative of an immune response. Enzalutamide and a cyclobutyl analog of enzalutamide that retained the cyanophenyl group were negative in this assay.[1][4]

These findings strongly suggest that the increased incidence of skin rash with apalutamide is not due to the cyclobutane ring itself, but rather the reactive 2-cyanopyridine moiety, which facilitates hapten formation and a subsequent T-cell mediated immune response.[1][4] This highlights the importance of considering the entire molecular structure, not just the cyclobutane core, when assessing cross-reactivity potential. Case series of cutaneous adverse reactions to apalutamide have described a range of presentations, from eczematous to lichenoid dermatitis, further supporting a delayed-type hypersensitivity mechanism.[6][8] While lymphocyte proliferation tests (LPT) have been used in some cases, their positivity rate appears to be low in milder reactions.[6][9]

Carboplatin (Paraplatin)

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers. It contains a cyclobutane-1,1-dicarboxylate ligand, which distinguishes it from the first-generation platinum drug, cisplatin. Hypersensitivity reactions to carboplatin are a known clinical issue, with the incidence increasing with the number of treatment cycles.[10][11]

Cross-Reactivity with Cisplatin:

Despite both being platinum-based drugs, the cross-reactivity between carboplatin and cisplatin is surprisingly low.[12]

  • Clinical Observations: Many patients who experience a hypersensitivity reaction to carboplatin can tolerate subsequent treatment with cisplatin.[10] However, a minority of patients may still react to cisplatin, suggesting some degree of cross-reactivity in a subset of individuals.[10]

  • Skin Testing: Intradermal skin testing is a useful tool to assess hypersensitivity to both carboplatin and cisplatin. A positive skin test to carboplatin with a negative skin test to cisplatin can help guide the decision to switch to cisplatin-based therapy.[10]

The difference in their immunogenicity is likely due to the different leaving groups attached to the platinum core. In carboplatin, the bidentate cyclobutane-1,1-dicarboxylate ligand is more stable and is cleaved from the platinum atom at a slower rate than the chloride ligands of cisplatin. This difference in chemical reactivity likely leads to the formation of distinct protein adducts, resulting in different antigenic profiles.

Boceprevir (Victrelis)

Boceprevir is a protease inhibitor that was used for the treatment of hepatitis C. It features a cyclobutylmethyl group.[13][14] Skin rashes have been reported as a side effect of boceprevir.[15][16]

Cross-Reactivity with Telaprevir:

A case report has highlighted a lack of cross-reactivity between boceprevir and telaprevir, another protease inhibitor with a different chemical scaffold.[17] In this case, a patient who developed a skin rash and anal discomfort with telaprevir was successfully switched to boceprevir without recurrence of the adverse reaction.[17] While this is a single case, it suggests that for drugs within the same therapeutic class, structural differences, even when both are complex molecules, can be sufficient to avoid cross-reactive immune responses.

Zasocitinib and Ivosidenib

Information on the immunogenicity and cross-reactivity of the newer cyclobutane-containing drugs, zasocitinib (a TYK2 inhibitor) and ivosidenib (an IDH1 inhibitor), is limited in the public domain.[15][18][19][20] Clinical trials for these agents have reported on their overall safety profiles, but detailed studies on their potential for immune-mediated adverse reactions and cross-reactivity are not yet widely available.

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of cross-reactivity involves a multi-tiered approach, combining in vitro assays and, where necessary, in vivo models.

In Vitro Assays

1. Lymphocyte Proliferation Test (LPT)

The LPT is a cell-based assay that measures the proliferation of T-cells in response to a drug, indicating a T-cell mediated sensitization.[13][21][22]

Protocol for LPT with a Cyclobutane-Based Drug (e.g., Apalutamide):

  • Sample Collection: Collect peripheral blood from the patient with a suspected drug hypersensitivity.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Drug Stimulation: Add the cyclobutane-based drug (e.g., apalutamide) and a non-cyclobutane comparator (e.g., enzalutamide) at various concentrations (typically ranging from 1 to 100 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based Readout: Alternatively, use a non-radioactive method such as BrdU incorporation, which can be measured by an ELISA.[14]

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated wells by the mean CPM of the negative control wells. An SI ≥ 3 is typically considered a positive result.[23]

2. Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to an allergen, which is indicative of an IgE-mediated (Type I) hypersensitivity.[7][24][25]

Protocol for BAT with a Cyclobutane-Based Drug (e.g., Carboplatin):

  • Sample Collection: Collect fresh heparinized whole blood from the patient.

  • Drug Stimulation: In a series of tubes, incubate whole blood with increasing concentrations of the cyclobutane-based drug (e.g., carboplatin) and a comparator (e.g., cisplatin) for 15-30 minutes at 37°C. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer alone).

  • Staining: Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD203c) and to detect activation (e.g., anti-CD63).

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and gate on the basophil population.

  • Data Analysis: Determine the percentage of activated (CD63-positive) basophils. A result is typically considered positive if the percentage of activated basophils is significantly above the negative control and/or exceeds a predefined cutoff (e.g., >5% of basophils are activated).[7] The results can also be expressed as a stimulation index.[22]

In Vivo Models

Mouse Drug Allergy Model (MDAM)

This model is useful for assessing the potential of a drug to induce a T-cell mediated immune response.[1][4]

Protocol for MDAM with a Cyclobutane-Based Drug (e.g., Apalutamide):

  • Animal Model: Use a suitable mouse strain, such as BALB/c.

  • Sensitization: Administer the test compound (e.g., apalutamide) and a comparator (e.g., enzalutamide) subcutaneously to the mice.

  • Lymph Node Excision: After a defined period (e.g., 7 days), excise the draining lymph nodes (e.g., auricular lymph nodes if the injection was in the ear pinna).

  • Cellularity Measurement: Prepare single-cell suspensions from the lymph nodes and count the total number of lymphocytes.

  • Data Analysis: A significant increase in lymphocyte cellularity in the draining lymph nodes of mice treated with the test compound compared to vehicle-treated controls indicates a positive immunogenic response.

Data Summary and Visualization

Table 1: Comparative Cross-Reactivity Profiles of Cyclobutane-Based Drugs

Drug (Cyclobutane-Containing)Comparator(s)Cross-Reactivity FindingsSupporting Evidence
Apalutamide EnzalutamideHigher incidence of skin rash with apalutamide. Evidence suggests the 2-cyanopyridine moiety, not the cyclobutane ring, is responsible for hapten formation and T-cell response.[1][4]In vitro protein binding studies, mouse drug allergy model.[1][4]
Carboplatin CisplatinLow cross-reactivity. Most patients with carboplatin hypersensitivity can tolerate cisplatin.[10][12]Clinical observations, skin testing.[10]
Boceprevir TelaprevirLack of cross-reactivity observed in a case report of a patient with telaprevir-induced rash.[17]Case report.[17]

Diagram 1: Proposed Mechanism of Apalutamide-Induced Hypersensitivity

G Apalutamide Apalutamide (with 2-cyanopyridine) Hapten Hapten-Protein Adduct (Neo-antigen) Apalutamide->Hapten Covalent Binding Protein Endogenous Protein (with Cysteine residue) Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake and Processing T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokines Cytokine Release T_Cell->Cytokines Activation Rash Skin Rash Cytokines->Rash Inflammation G cluster_0 Sample Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Patient_Sample Patient Blood Sample LPT Lymphocyte Proliferation Test (LPT) Patient_Sample->LPT BAT Basophil Activation Test (BAT) Patient_Sample->BAT T_Cell_Response T-Cell Proliferation (Delayed Hypersensitivity) LPT->T_Cell_Response Basophil_Activation Basophil Activation (Immediate Hypersensitivity) BAT->Basophil_Activation Cross_Reactivity_Assessment Cross-Reactivity Assessment T_Cell_Response->Cross_Reactivity_Assessment Compare responses to cyclobutane drug and comparator Basophil_Activation->Cross_Reactivity_Assessment

In Vitro Cross-Reactivity Testing Workflow

Conclusion

The presence of a cyclobutane ring in a therapeutic agent does not, in itself, appear to be a primary driver of immunogenicity or cross-reactivity. As evidenced by the case of apalutamide, other reactive moieties within the molecule are more likely to be responsible for hapten formation and subsequent immune responses. The low cross-reactivity between carboplatin and cisplatin further underscores that the overall molecular structure and chemical reactivity, rather than a single substructure, dictate the immunogenic profile.

For drug development professionals, these findings emphasize the need for a holistic assessment of a drug candidate's potential for immunogenicity. This should include a thorough evaluation of the chemical reactivity of all functional groups, in addition to the application of a comprehensive suite of in vitro and in vivo assays to investigate potential immune-mediated adverse reactions. By understanding the specific molecular drivers of hypersensitivity, it may be possible to design safer and more effective therapeutic agents.

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • HealthTree University for AML. (2023). What is ivosidenib? #AML. YouTube. [Link]

  • Falciani, C., Pagliuca, C., Brunetti, J., Lelli, B., Casagni, A., Accetta, A., ... & Pini, A. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3169. [Link]

  • National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunosuppression). Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Vender, R. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, trial in psoriatic arthritis. YouTube. [Link]

  • BC Cancer. (2020). Protocol Summary for Treatment of Non-Metastatic Castration Resistant Prostate Cancer Using Apalutamide. [Link]

  • Doña, I., Pérez-Sánchez, N., Eguiluz-Gracia, I., & Cornejo-García, J. A. (2020). Classification of allergic and pseudoallergic reactions to drugs that inhibit cyclooxygenase. Allergy, 75(4), 838-852. [Link]

  • Vender, R. (2023). TYK2 Inhibitors for the Treatment of Psoriasis. YouTube. [Link]

Sources

Safety Operating Guide

1-Bromocyclobutane-1-carboxamide proper disposal procedures

[1]

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Halogenated) Primary Hazard: Corrosive (H314), Harmful if Swallowed (H302) Critical Segregation: DO NOT mix with Non-Halogenated Solvents or Strong Oxidizers.[1]

ParameterSpecification
Waste Stream Halogenated Organic (Solid or Liquid)
Container Type High-Density Polyethylene (HDPE) or Amber Glass
Labeling "Hazardous Waste - Halogenated - Toxic/Corrosive"
Incompatibilities Strong Oxidizers, Strong Acids/Bases (Risk of Amide Hydrolysis)

Chemical Profile & Hazard Identification

To dispose of 1-Bromocyclobutane-1-carboxamide safely, you must understand its reactivity profile.[1] This is not generic "organic waste"; it is a strained cyclic system containing both a halogen and an amide functionality.[1]

Physicochemical Data
PropertyDataRelevance to Disposal
CAS Number 51175-80-5Unique identifier for waste manifests.[1]
Molecular Weight 178.03 g/mol Heavy halogen content requires high-temp incineration.[1]
Physical State Solid (typically)Requires dissolution or solid waste protocols.[1]
Reactivity Cyclobutane Ring StrainPotential for ring-opening; avoid thermal shock.[1]
Functional Groups Amide (-CONH2), Bromide (-Br)Amide: Can hydrolyze to release NH3 (gas) in basic waste.[1] Bromide: Mandates "Halogenated" classification.[1][2]
The "Why" Behind the Protocol
  • Halogen Content: The presence of Bromine (Br) means this waste cannot be used as fuel blending in standard cement kilns without scrubbers.[1] It must be sent to a facility equipped to handle HBr generation during incineration.[1] Mixing this with non-halogenated waste increases disposal costs by approximately 10x. [1]

  • Amide Hydrolysis: If this compound is disposed of in a waste container with high pH (strong bases), the amide bond can hydrolyze, releasing Ammonia gas (

    
    ).[1] In a sealed waste container, this creates a pressurization bomb hazard .[1]
    

Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific compound.

DisposalLogicStartWaste Generation:1-Bromocyclobutane-1-carboxamideStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidLiquidIn SolutionStateCheck->LiquidSolidBinSolid Waste Bin(Double Bagged)Solid->SolidBinLabel: Toxic/Corrosive SolidSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(MeOH, Acetone, DMF)SolventCheck->NonHaloSolventHaloCarboyHalogenated Waste Carboy(Definitive Destination)HaloSolvent->HaloCarboyNonHaloSolvent->HaloCarboyCRITICAL:Must be treated asHalogenated due to Solute

Figure 1: Segregation logic flow. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute mandates the entire volume be treated as Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Use this for: Pure compound, contaminated weighing boats, filter paper, or silica gel from columns.

  • Containment: Collect the solid in a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag.

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "1-Bromocyclobutane-1-carboxamide, Solid Debris."[1]

    • Hazards: Check "Toxic" and "Corrosive."[1]

  • Sealing: Ensure the container is air-tight. The cyclobutane derivative may sublime or degrade over time; preventing vapor release is critical for lab safety.[1]

  • Secondary Containment: Place the sealed jar/bag into the satellite accumulation area's secondary tub.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for: Reaction mixtures, mother liquors, or rotary evaporator traps.

The Self-Validating Safety Check: Before pouring this waste into a carboy, perform the "pH & Phase Check" :

  • pH Check: Dip a pH strip into your waste solution.[1]

    • If pH < 4 or > 10:[1] Neutralize to pH 6–8.[1] Why? Extreme pH can trigger hydrolysis of the amide (releasing gas) or ring-opening of the cyclobutane (releasing heat).[1]

  • Phase Check: Ensure your solution is compatible with the carboy contents.

    • Validation: If the carboy contains mostly organic solvents, ensure your waste is not highly aqueous (which could cause phase separation and "burping" issues).[1]

Disposal Steps:

  • Select Container: Use the Halogenated Waste carboy (typically green label or specified color code in your facility).[1]

  • Transfer: Pour slowly using a funnel to avoid spills.

  • Log Entry: You must log the volume of "1-Bromocyclobutane-1-carboxamide" specifically.[1] Do not just write "Halogenated Waste." The incineration facility needs to know the bromine load.[1]

  • Cap & Vent: Close the cap tightly. If the waste was recently neutralized (exothermic), allow it to cool before final sealing to prevent pressure buildup.[1]

Emergency Contingencies (Spill Procedures)

If 1-Bromocyclobutane-1-carboxamide is spilled outside the fume hood:

  • Evacuate & Ventilate: The compound is corrosive and potential lachrymator.[1] Clear the immediate area.[1][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][6] If powder is airborne, an N95 or P100 respirator is recommended.[1]

  • Neutralization/Absorption:

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1]

    • Solids: Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a disposal bag.[1]

  • Surface Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1] Treat all cleanup materials as Halogenated Solid Waste .[1]

Regulatory & Compliance Context

  • EPA Waste Code (US): This specific compound is not P-listed or U-listed.[1] However, it is a Characteristic Waste due to toxicity and corrosivity.[1] It usually falls under D002 (Corrosivity) if pH is extreme, or general Halogenated Organic Waste streams regulated under RCRA.[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration with acid gas scrubbing (to capture HBr).[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456 (Analogous Halogenated Amides).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Cyclobutyl bromide (Structural Analog).[1] Retrieved from

(Note: While specific SDSs for niche intermediates like 1-Bromocyclobutane-1-carboxamide are often proprietary to the synthesis CRO, the protocols above are derived from standard operating procedures for Class 6.1/8 Halogenated Amides.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.